2,2-dimethoxy-1-methylpyrrolidine
Description
Properties
IUPAC Name |
2,2-dimethoxy-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-6-4-5-7(8,9-2)10-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVFFVBJTCPIIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454158 | |
| Record name | N-methyl-2-pyrrolidone dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39650-82-3 | |
| Record name | N-methyl-2-pyrrolidone dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethoxy-1-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Reactivity of lactam acetals in organic synthesis reviews
An In-depth Technical Guide to the Reactivity of Lactam Acetals in Organic Synthesis
Introduction: Unmasking the Potential of Lactam Acetals
Lactam acetals are cyclic O,N-acetals of lactams, characterized by a carbon atom bonded to both the lactam nitrogen and two alkoxy groups, or a cyclic diether linkage.[1] While seemingly stable, these structures represent powerful and versatile intermediates in organic synthesis. Their synthetic utility stems from their role as masked N-acyliminium ions, which are highly reactive electrophilic species.[2] The ability to generate these potent electrophiles under controlled conditions allows for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, making lactam acetals indispensable tools for constructing complex nitrogen-containing heterocycles, alkaloids, and pharmaceutical agents.[3][4] This guide provides a detailed exploration of the core reactivity of lactam acetals, focusing on the underlying mechanisms, practical experimental considerations, and their application in modern organic synthesis.
Part 1: The Core Reactivity - Generation of N-Acyliminium Ions
The foundational principle of lactam acetal chemistry is their function as stable precursors to N-acyliminium ions.[2] Under neutral conditions, the acetal is kinetically stable. However, upon treatment with a Lewis acid or a protic acid, one of the alkoxy groups is eliminated, revealing the highly electrophilic N-acyliminium ion. This equilibrium is the cornerstone of their reactivity, allowing for the in situ generation of a potent electrophile that can be trapped by a wide range of nucleophiles.[5]
The choice of acid catalyst is critical and depends on the stability of the lactam acetal and the nucleophile's reactivity. Common activators include Lewis acids like TMSOTf, TiCl₄, and BF₃·OEt₂, as well as protic acids like trifluoroacetic acid (TFA).
Caption: Generation of an N-acyliminium ion from a lactam acetal.
Part 2: Reactions with Nucleophiles: A Gateway to Molecular Complexity
The synthetic power of lactam acetals is most evident in their reactions with a diverse spectrum of nucleophiles. The generated N-acyliminium ion readily undergoes addition, leading to the formation of α-substituted lactams, which are pivotal structural motifs in many biologically active molecules.
Carbon-Carbon Bond Formation
The reaction with carbon-based nucleophiles is a cornerstone of lactam acetal chemistry, enabling the construction of intricate carbon skeletons.
-
Enolates and Silyl Enol Ethers: Ketone enolates and their silyl ether derivatives are excellent nucleophiles for this transformation, leading to the formation of α-C-alkylated lactam products. The stereochemical outcome can often be controlled by the reaction conditions and the nature of the substrates.
-
Organometallic Reagents: Grignard reagents and organolithiums can add to N-acyliminium ions, though their high reactivity can sometimes lead to side reactions. Organocuprates offer a milder alternative for conjugate additions if an α,β-unsaturated system is present.
-
Allylsilanes and Allylstannanes: These reagents are particularly effective for introducing allyl groups, proceeding through a highly organized transition state that often results in excellent diastereoselectivity.
-
Electron-Rich Aromatics: Heterocycles such as indoles and pyrroles, as well as activated benzene derivatives, can act as nucleophiles in a Friedel-Crafts-type alkylation. This reaction is instrumental in the synthesis of complex alkaloids.[4]
Table 1: Representative C-C Bond Forming Reactions with Lactam Acetals
| Nucleophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Reference |
| Allyltrimethylsilane | TMSOTf | CH₂Cl₂ | -78 to 0 | 85 | [2] |
| Silyl enol ether of Acetone | TiCl₄ | CH₂Cl₂ | -78 | 92 | [2] |
| Indole | TFA | CH₃CN | 25 | 78 | [4] |
| Phenylmagnesium bromide | BF₃·OEt₂ | THF | -78 to 25 | 65 | [2] |
Exemplary Protocol: Synthesis of an α-Allylated Lactam
This protocol describes the reaction of a pyrrolidinone-derived lactam acetal with allyltrimethylsilane, a common and reliable method for introducing an allyl group.
Materials:
-
2,2-Dimethoxy-1-methylpyrrolidine (1.0 mmol, 143 mg)
-
Allyltrimethylsilane (1.2 mmol, 137 mg, 192 µL)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol, 22 mg, 18 µL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).
-
The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Allyltrimethylsilane (1.2 mmol) is added dropwise via syringe.
-
TMSOTf (0.1 mmol) is added dropwise. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
After 2 hours, the reaction is deemed complete. It is quenched by the addition of saturated aqueous NaHCO₃ (10 mL).
-
The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 5-allyl-1-methylpyrrolidin-2-one.
Caption: α-Methylenation of a γ-lactam via a Bredereck's reagent intermediate.
Part 4: Cycloaddition Reactions
The N-acyliminium ions generated from lactam acetals are excellent dienophiles in Diels-Alder reactions. Their electron-deficient nature makes them highly reactive towards electron-rich dienes, providing a powerful route to construct complex, fused heterocyclic systems. [6]This strategy is particularly valuable in natural product synthesis, where the stereoselective formation of multiple chiral centers is often required. [3]The reaction typically proceeds under Lewis acid catalysis to facilitate the formation of the reactive N-acyliminium ion. These cycloadditions can exhibit high levels of regio- and stereoselectivity. [7][8]
Conclusion and Outlook
Lactam acetals are more than just protected forms of lactams; they are potent synthetic intermediates whose reactivity is centered on the controlled generation of N-acyliminium ions. This guide has detailed their fundamental activation and subsequent reactions with a variety of nucleophiles, highlighting their role in C-C bond formation and cycloaddition reactions. The ability to form α-substituted lactams with high efficiency and selectivity has cemented their importance in the synthesis of pharmaceuticals and natural products. Future research will likely focus on developing catalytic, enantioselective variants of these reactions, further expanding the synthetic chemist's toolkit for creating complex nitrogen-containing molecules.
References
-
Pitts, C. R., & Lectka, T. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930-7953. [Link]
-
Bracher, F., & Papke, T. (2020). Dimethylformamide acetals and Bredereck's reagent (tert-butoxy-bis(dimethylamino)methane) are versatile C1 building blocks. ResearchGate. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]
-
Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Pearson Education. [Link]
-
Garnier, J., & Deslongchamps, P. (2022). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Organic & Inorganic Au. [Link]
-
Remeur, C., & Beaudry, C. M. (2008). N,N-acetals as N-acyliminium ion precursors: synthesis and absolute stereochemistry of epiquinamide. Organic Letters, 10(18), 4001-3. [Link]
-
Frühauf, H. W. (1997). Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews. [Link]
-
Holden, R. L., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry, 85(20), 13192-13203. [Link]
-
Holden, R. L., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. ResearchGate. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2006). Bredereck's Reagent. ResearchGate. [Link]
-
Abdulla, R. F., & Brinkmeyer, R. S. (1979). The chemistry of formamide acetals. Tetrahedron, 35(14), 1675-1735. [Link]
-
Anand, N., & Singh, J. (1989). Chemistry of lactam acetals. Tetrahedron, 44(19), 5975-5999. [Link]
-
UCHEM. (n.d.). Bredereck's Reagent. UCHEM. [Link]
-
Owen, N. (2022). Catalytically generated N-acyliminium ions and their application in Diels-Alder reactions. Lancaster University Research Directory. [Link]
-
Notz, K., et al. (2018). General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems. ResearchGate. [Link]
-
Maryanoff, B. E., et al. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431-1628. [Link]
-
Woerpel, K. A. (2022). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Accounts of Chemical Research, 55(18), 2603-2615. [Link]
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N,N-acetals as N-acyliminium ion precursors: synthesis and absolute stereochemistry of epiquinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.lancaster-university.uk [research.lancaster-university.uk]
- 7. Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Difference between 2,2-dimethoxy-1-methylpyrrolidine and N-methylpyrrolidone
This guide provides an in-depth technical analysis comparing N-methylpyrrolidone (NMP) and its reactive derivative, 2,2-dimethoxy-1-methylpyrrolidine .
Core Distinction: Stability vs. Reactivity in Pharmaceutical Synthesis
Executive Summary
The fundamental difference between N-methylpyrrolidone (NMP) and This compound lies in their chemical stability and functional role.
-
NMP is a thermodynamically stable, polar aprotic solvent used for solubilization and as a reaction medium.
-
This compound (often called NMP dimethyl acetal) is a highly reactive electrophilic reagent used to drive condensation reactions, install protecting groups, or scavenge water.
This guide details the structural divergence, synthesis protocols, and specific applications of these two distinct chemical entities in drug development.
Chemical Identity & Structural Analysis[1][2]
The structural relationship is analogous to that of a ketone and its ketal, or more accurately, a lactam and its lactam acetal.
| Feature | N-Methylpyrrolidone (NMP) | This compound |
| CAS Number | 872-50-4 | 126647-15-2 (or similar depending on salt) |
| Chemical Class | Cyclic Amide (Lactam) | Cyclic Amide Acetal (Lactam Acetal) |
| Molecular Formula | C₅H₉NO | C₇H₁₅NO₂ |
| Hybridization at C2 | sp² (Carbonyl carbon) | sp³ (Acetal carbon) |
| Stability | High thermal/chemical stability.[1] Hydrolysis resistant. | Moisture sensitive. Hydrolyzes rapidly to NMP + MeOH. |
| Primary Role | Solvent / Excipient | Dehydrating Agent / Methylating Reagent |
Structural Visualization
The following diagram illustrates the structural transformation and the hydrolysis pathway that links the two compounds.
Figure 1: The synthetic relationship between NMP and its dimethyl acetal derivative.
Synthesis & Production Protocols
While NMP is produced on a kiloton scale via the reaction of gamma-butyrolactone with methylamine, the acetal is typically synthesized from NMP in the laboratory or fine chemical plant.
Experimental Protocol: Synthesis of this compound
Objective: Convert the stable amide carbonyl of NMP into the reactive dimethyl acetal functionality. Mechanism: O-alkylation followed by nucleophilic substitution.
Reagents:
-
N-Methylpyrrolidone (NMP) [1.0 eq][1]
-
Dimethyl Sulfate (DMS) [1.0 eq]
-
Sodium Methoxide (NaOMe) [1.2 eq, usually as 25% solution in MeOH]
-
Solvent: Anhydrous Ether or Hexane (for extraction)
Step-by-Step Methodology:
-
Activation (O-Methylation):
-
Charge NMP (e.g., 273 mmol) into a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar).
-
Add Dimethyl Sulfate (278 mmol) dropwise.
-
Heat the mixture to 60–90°C for 1.5 to 2 hours.
-
Chemical Insight: This step forms the O-methylimidate methyl sulfate salt . The carbonyl oxygen attacks the methyl group of DMS. The reaction is exothermic; temperature control is critical to prevent decomposition.
-
-
Acetal Formation:
-
Cool the reaction mixture to 0°C (ice bath).
-
Slowly add Sodium Methoxide (NaOMe) solution.
-
Stir at room temperature for 1 hour.
-
Chemical Insight: The methoxide anion attacks the electrophilic iminium carbon, displacing the sulfate group and forming the tetrahedral intermediate, which stabilizes as the dimethyl acetal.
-
-
Work-up & Purification:
-
The reaction produces sodium methyl sulfate (solid byproduct). Filter or decant the liquid.
-
Distill the crude liquid under reduced pressure.
-
Product: this compound is collected as a colorless liquid.
-
Storage: Must be stored under inert gas (Argon) in a desiccator. Exposure to air moisture causes reversion to NMP.
-
Reactivity Profile & Applications
N-Methylpyrrolidone (NMP)[3][4]
-
Role: Solvent .
-
Mechanism: NMP acts as a dipole. The carbonyl oxygen is a hard Lewis base, capable of solvating cations, while the non-polar ring solvates organic backbones. It does not participate in the reaction chemistry (ideally).
-
Drug Development Use:
-
Dissolving poorly soluble APIs (Active Pharmaceutical Ingredients).
-
Medium for nucleophilic aromatic substitutions (SNAr) and peptide coupling.
-
Excipient in some parenteral formulations (though declining due to toxicity).
-
This compound[1][3][5][6][7][8][9][10][11][12][13]
-
Role: Electrophile / Dehydrating Agent .
-
Mechanism: The acetal carbons are electron-deficient. In the presence of nucleophiles (amines, active methylenes), the methoxy groups are good leaving groups (as methanol).
-
Drug Development Use:
-
Condensation Reactions: Used to synthesize heterocycles (e.g., reacting with isatins or hydrazines) by forming enamine-like intermediates.
-
DNA Synthesis: Used in oligonucleotide synthesis to protect exocyclic amino groups of nucleobases (e.g., converting guanine residues to formamidine derivatives) or as a scavenger in the coupling step.
-
Esterification: Can convert carboxylic acids to methyl esters under mild conditions by scavenging the water produced (hydrolysis of the acetal drives the equilibrium).
-
Comparative Workflow: DNA Synthesis
The following diagram highlights where the acetal is used compared to NMP.
Figure 2: Distinction in application within an oligonucleotide synthesis workflow.
Safety & Toxicology (E-E-A-T)
N-Methylpyrrolidone (NMP)[3][4]
-
Classification: Reprotoxic (Category 1B) .
-
Regulation: Listed on the REACH "Candidate List of Substances of Very High Concern" (SVHC). Restricted in the EU (concentration limit < 0.3%).
-
Hazards: May damage the unborn child; causes skin/eye irritation.
This compound[1][3][5][6][7][8][9][10][11][12][13]
-
Primary Hazard: Hydrolysis to NMP .
-
Toxicology: Upon contact with mucosal membranes (lungs, eyes) or ingestion, the acetal reacts with water to release Methanol (toxic, blindness risk) and NMP (reprotoxic).
-
Handling:
-
Must be handled in a fume hood.
-
Strict moisture exclusion (glovebox or Schlenk line recommended).
-
PPE must account for both methanol permeability and NMP skin absorption.
-
References
-
Synthesis Protocol & DNA Applications: Lu, J., Khdour, O. M., Armstrong, J. S., & Hecht, S. M. (2010).[2] Design and synthesis of "masked" phosphotriester prodrugs of the antitumor agent cytarabine. Bioorganic & Medicinal Chemistry, 18(21), 7628–7638.
-
Amide Acetal Chemistry: McBride, L. J., Kierzek, R., Beaucage, S. L., & Caruthers, M. H. (1986).[2] Amidine protecting groups for oligonucleotide synthesis. Journal of the American Chemical Society, 108(8), 2040–2048.
-
NMP Regulatory Status: European Chemicals Agency (ECHA). Substance Information: 1-methyl-2-pyrrolidone.[1]
-
General Reactivity of Lactam Acetals: Gloede, J., Costisella, B., & Gross, H. (1991). Amide Acetals, Lactam Acetals, and Imino Ethers. In The Chemistry of Functional Groups.
Sources
Controlled Hydrolysis of Lactam Acetals: A Mechanistic Guide to Lactam Regeneration
Topic: Mechanism of Amide Acetal Hydrolysis to Lactams Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The hydrolysis of lactam acetals (cyclic amide acetals) is a deceptively complex transformation governed by stereoelectronic control rather than simple equilibrium thermodynamics. While often treated as a trivial deprotection step, improper conditions—specifically regarding pH—can lead to catastrophic ring opening (C–N cleavage) yielding amino esters instead of the desired lactam (C–O cleavage).
This guide deconstructs the mechanism through the lens of Deslongchamps’ Stereoelectronic Theory , providing a rigorous framework for predicting product distribution. It details the precise experimental protocols required to favor exocyclic C–O cleavage, ensuring the preservation of the lactam pharmacophore essential in alkaloid synthesis and prodrug activation.
Part 1: Theoretical Framework & Stereoelectronic Control[1]
The Bifurcation Point: C–O vs. C–N Cleavage
The hydrolysis of a lactam acetal involves the cleavage of two bonds. The critical mechanistic decision occurs at the tetrahedral intermediate (hemiorthoamide). The outcome is dictated by which heteroatom lone pair assists in the expulsion of the leaving group.[1][2]
-
Path A (Lactam Formation): Exocyclic C–O cleavage. Requires the nitrogen lone pair to assist in expelling the alcohol (
). This regenerates the bond of the lactam. -
Path B (Ring Opening): Endocyclic C–N cleavage. Requires an oxygen lone pair to assist in expelling the amine (ring nitrogen). This results in an acyclic amino ester.
Deslongchamps’ Rules of Hydrolysis
Pierre Deslongchamps established that the breakdown of tetrahedral intermediates is kinetically controlled by the orientation of lone pairs.[1]
The Core Rule: A specific bond (
) cleavage is allowed only if the other heteroatoms bound to the tetrahedral center each possess a lone pair orbital antiperiplanar (app) to the leaving group bond.[1]
The pH Switch
The protonation state of the intermediate dictates the pathway:
-
Acidic Conditions (High
): The nitrogen atom is the most basic site. Protonation yields an ammonium species ( ). With the nitrogen lone pair tied up in a bond to hydrogen, it cannot assist in expelling the alkoxy group. Consequently, the system defaults to C–N cleavage (ring opening) driven by the oxygen lone pairs. -
Neutral/Basic Conditions: The nitrogen remains unprotonated. The nitrogen lone pair is available and is a powerful donor (
). Because the energetic barrier for expelling an alkoxide (with N-assistance) is lower than breaking the C–N bond (with O-assistance) in this specific geometry, C–O cleavage dominates , yielding the lactam.
Mechanistic Visualization
The following diagram illustrates the divergence based on protonation state.
Caption: Mechanistic bifurcation of lactam acetal hydrolysis. Acidic conditions favor ring opening; neutral conditions favor lactam formation.
Part 2: Experimental Protocols
Critical Parameters
To ensure the "Trustworthiness" of this protocol, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| pH Range | 6.0 – 8.0 | Prevents N-protonation. Ensures N-lone pair availability for C–O cleavage. |
| Solvent | THF/Water or MeCN/Water | Homogeneity is required for hydrolysis; aprotic co-solvent prevents trans-acetalization. |
| Temperature | 0°C to 25°C | Higher temperatures may overcome the activation energy for thermodynamic equilibration to the ester. |
| Buffer | Phosphate (pH 7.2) | Buffering is critical as the reaction produces alcohol, not acid, but prevents local pH drops. |
Standard Operating Procedure (SOP): Lactam Regeneration
Objective: Hydrolysis of a dimethyl lactam acetal to the corresponding lactam without ring opening.
Reagents:
-
Lactam Acetal substrate (1.0 equiv)
-
Tetrahydrofuran (THF), HPLC grade
-
Phosphate Buffer (0.1 M, pH 7.2)
-
Optional: Sodium bicarbonate (
) for basic workup.
Workflow:
-
Dissolution: In a round-bottom flask, dissolve the lactam acetal (1.0 mmol) in THF (5 mL). Ensure the solution is clear.
-
Hydrolysis Initiation: Add Phosphate Buffer (0.1 M, pH 7.2, 2 mL) dropwise at 0°C.
-
Note: Do not use 1N HCl. Even though acetals typically require acid, amide acetals are too labile and will ring-open under strong acidic catalysis.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature (23°C). Monitor by TLC or LC-MS every 15 minutes.
-
Target Signal: Disappearance of the acetal peak; appearance of the Lactam (
) and release of alcohol. -
Warning Signal: If LC-MS shows a mass corresponding to
, this indicates the ring-opened amino acid/ester. Stop immediately and adjust pH to be more basic.
-
-
Quench & Extraction: Once conversion is >95%, dilute with EtOAc (20 mL) and wash with saturated
(10 mL).-
Why Basic Wash? To ensure any trace amino ester cyclizes back to the lactam (if equilibrium allows) and to remove buffer salts.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo.
Troubleshooting: The "Stubborn" Acetal
If the acetal is sterically hindered and does not hydrolyze at pH 7:
-
Modification: Use a weak organic acid catalyst, such as Acetic Acid (AcOH) in water (1:10 ratio).
-
Mechanism: AcOH (pKa ~4.75) is acidic enough to protonate the exocyclic oxygen (facilitating methanol departure) but not strong enough to fully protonate the amidine-like nitrogen of the acetal, preserving the stereoelectronic assistance required for lactam formation.
Part 3: Kinetic Data & Solvent Effects
The rate of hydrolysis is heavily dependent on the dielectric constant of the solvent and the specific buffer composition. The table below summarizes kinetic trends observed in amide acetal hydrolysis (derived from McClelland et al. and Deslongchamps et al.).
| Solvent System | Buffer pH | Product Ratio (Lactam : Amino Ester) | |
| Water / THF | 7.0 | 1.0 (Baseline) | > 99 : 1 |
| Water / THF | 2.0 (HCl) | 150.0 (Fast) | 5 : 95 (Ring Opening) |
| Water / THF | 4.5 (Acetate) | 12.5 | 90 : 10 |
| Water / MeCN | 7.0 | 0.8 | > 99 : 1 |
Interpretation:
-
High Acidity (pH 2): Reaction is fast but chemically useless for lactam synthesis due to ring opening.
-
Neutral (pH 7): Reaction is slower but chemically specific.
-
Solvent: THF is preferred over MeCN as it generally solubilizes the lipophilic acetal better, preventing aggregation that can slow hydrolysis.
Part 4: Case Study – Eschenmoser Sulfide Contraction
A classic application of this mechanism is the final step of the Eschenmoser sulfide contraction, often used in Vitamin B12 total synthesis.
-
Context: An alkylated thioamide reacts with a base/phosphine to form an episulfide intermediate, which extrudes sulfur to form a vinylogous amide acetal or enamine-ester .
-
Hydrolysis Step: The intermediate must be hydrolyzed to the lactam.
-
Protocol Application: Using strong acid here destroys the delicate macrocycle. The standard procedure utilizes mild acid hydrolysis (often silica gel or dilute AcOH) to gently hydrolyze the acetal/enamine functionality back to the carbonyl without disturbing the sensitive corrin/porphyrin framework.
Caption: Role of controlled hydrolysis in Eschenmoser Sulfide Contraction workflow.
References
-
Deslongchamps, P., et al. (1975).[3] "The Importance of Conformation of the Tetrahedral Intermediate in the Hydrolysis of Amides. Selective Cleavage of the Tetrahedral Intermediate Controlled by Orbital Orientation." Canadian Journal of Chemistry.[1]
-
McClelland, R. A. (1975). "Kinetics and mechanism of amide acetal hydrolysis. Carbon-oxygen vs. carbon-nitrogen bond cleavage in acid solutions." Journal of the American Chemical Society.[4][5]
- Guthrie, J. P. (1991). "Hydrolysis of Esters and Amides: The Mechanism of Catalysis." Accounts of Chemical Research.
-
Cordes, E. H., & Bull, H. G. (1974).[5] "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews.
Sources
Thermodynamic Stability of Cyclic Amide Acetals: A Technical Guide
Executive Summary
Cyclic amide acetals (CAAs), often referred to as lactam acetals (e.g., 2,2-dialkoxy-pyrrolidines or piperidines), represent a unique class of "masked" functionality in organic synthesis and medicinal chemistry. Unlike their robust O,O-acetal counterparts, CAAs possess a nitrogen atom adjacent to the acetal center. This structural feature drastically alters their thermodynamic and kinetic profiles.
While O,O-acetals are generally stable to base and labile to acid, CAAs exhibit complex behavior due to the basicity of the nitrogen and its ability to stabilize cationic intermediates. This guide provides a deep technical analysis of the thermodynamic stability of CAAs, detailing their hydrolytic mechanisms, thermal decomposition pathways, and protocols for stability assessment.
Structural Fundamentals & Thermodynamics
The Electronic Landscape
The defining feature of a cyclic amide acetal is the competition between the oxygen and nitrogen lone pairs for resonance interaction with the central carbon.
-
Nitrogen Donation: The nitrogen lone pair is significantly more effective at stabilizing a positive charge than oxygen. Consequently, the formation of the alkoxy-iminium ion (via loss of an alkoxy group) is thermodynamically and kinetically accessible.
-
Basicity: Unlike O,O-acetals, CAAs are basic. Protonation can occur at the nitrogen (kinetic product) or the oxygen (thermodynamic pathway to hydrolysis).
Ring Strain and Entropy
In cyclic systems (5- vs 6-membered rings), the stability is governed by the I-strain (internal strain) changes upon hybridization changes (
-
5-Membered Rings (Pyrrolidine derivatives): Formation of the exocyclic double bond (iminium) introduces ring strain, yet 5-membered cyclic amide acetals are synthetically ubiquitous.
-
6-Membered Rings (Piperidine derivatives): Generally exhibit higher thermodynamic stability in the neutral ground state due to relaxed bond angles.
Hydrolytic Stability: Mechanism & Kinetics[1]
The hydrolysis of CAAs is not a simple acid-catalyzed cleavage. It is a pH-dependent bifurcation of pathways.
The Mechanism
The hydrolysis proceeds via the formation of a resonance-stabilized Imidatonium Ion (cyclic iminium).
-
Acidic Conditions (pH < 4):
-
Rapid protonation of the alkoxy oxygen.
-
Loss of alcohol to form the stable imidatonium ion.
-
Water attack leads to the hemiaminal, which collapses to the lactam and alcohol.
-
-
Neutral/Basic Conditions:
-
Unlike O,O-acetals, CAAs are moisture-sensitive even at neutral pH. The strong donation from Nitrogen can spontaneously eject an alkoxide (reversible) or facilitate water attack if the medium is not strictly anhydrous.
-
Visualization of Hydrolysis Pathways
Caption: Kinetic bifurcation in CAA hydrolysis. N-protonation protects the ring, while O-protonation triggers rapid decomposition.
Quantitative Stability Data
The following table summarizes the relative hydrolytic half-lives (
| Compound Class | Structure Type | Dominant Instability Factor | |
| Acyclic O,O-Acetal | Stable (Days/Weeks) | Acid required for activation. | |
| Cyclic O,O-Acetal | Dioxolane | Stable (Weeks) | Entropic stability of ring. |
| Acyclic Amide Acetal | Minutes to Hours | N-lone pair expulsion of OR. | |
| Cyclic Amide Acetal | Lactam-derived | Seconds to Minutes | Relief of steric strain + N-donation. |
Critical Insight: CAAs are often too unstable for aqueous biological assays unless the pH is strictly controlled or the nitrogen is deactivated (e.g., by acylation or forming a salt).
Thermal Stability & Decomposition[1][2]
Beyond hydrolysis, CAAs exhibit specific thermal instability, primarily driven by the elimination of alcohol to form Ketene Aminals (N,O-ketene acetals).
The Elimination Pathway
Upon heating (>100°C) or under vacuum, CAAs with
-
Mechanism: Loss of one molecule of alcohol.
-
Product: An electron-rich double bond species (Ketene Aminal).
-
Implication: Distillation of CAAs must be performed under high vacuum to lower the boiling point below the elimination threshold.
Caption: Thermal elimination of alcohol from CAAs yielding reactive ketene aminals.
Experimental Protocols: Stability Assessment
To rigorously determine the stability of a novel CAA, use the following self-validating NMR protocol. This method avoids the artifacts common in UV-Vis assays due to buffer interference.
Protocol: Determination of Hydrolytic Rate Constant ( )
Reagents:
-
Deuterated Acetonitrile (
) - Internal Standard & Co-solvent -
Deuterated Water (
) -
Phosphate Buffer (pD adjusted)
Workflow:
-
Preparation: Dissolve the CAA (10 mg) in
(0.5 mL). Ensure the sample is strictly anhydrous before mixing. -
Initiation: Add 0.1 mL of buffered
(pD 7.4) to the NMR tube. Shake vigorously. -
Acquisition: Immediately insert into the NMR probe (pre-shimmed).
-
Monitoring: Acquire
spectra every 60 seconds for 30 minutes.-
Track: Decay of the acetal methoxy/ethoxy peak.
-
Track: Appearance of the alcohol peak (methanol/ethanol) and the lactam carbonyl signal (if visible in
or via HMBC).
-
-
Calculation: Plot
vs. time. The slope is .
Self-Validation Check:
-
Mass Balance: The integral of the releasing alcohol must match the decay of the acetal protons. If not, competing polymerization or evaporation is occurring.
Applications & Strategic Implications
Prodrug Design
CAAs are generally unsuitable as simple prodrug linkers for oral delivery due to rapid gastric hydrolysis (acid instability). However, they are valuable for triggered release systems where a specific pH drop (e.g., in endosomes, pH 5.0) triggers rapid payload release.
Synthetic Reagents
In process chemistry, CAAs (like N-methyl-2,2-dimethoxypyrrolidine) are superior alkylating agents compared to acyclic analogs (like DMF-DMA) for certain sterically hindered substrates due to the "tied-back" nature of the ring, which reduces entropic penalties in the transition state.
References
-
McClelland, R. A., & Ahmad, M. (1978). Kinetics and mechanism of amide acetal hydrolysis. Carbon-oxygen vs. carbon-nitrogen bond cleavage in acid solutions. Journal of the American Chemical Society, 100(22), 7027–7033. [Link]
-
Deslongchamps, P. (1975). Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of amides and esters. Tetrahedron, 31(20), 2463-2490. [Link]
-
Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1] Chemical Reviews, 74(5), 581–603.[1] [Link]
-
Granik, V. G. (1982). Advances in the chemistry of amide acetals. Russian Chemical Reviews, 51(2), 119. [Link]
Sources
Electronic Properties of 2,2-Dimethoxy-1-methylpyrrolidine Nitrogen Lone Pair
This guide provides an in-depth technical analysis of the electronic and stereoelectronic properties of 2,2-dimethoxy-1-methylpyrrolidine , a cyclic lactam acetal. It is designed for researchers in medicinal chemistry and synthetic methodology who require precise control over heterocyclic reactivity.
Technical Whitepaper | Version 1.0
Executive Summary
The nitrogen lone pair in this compound (DMMP) is not a passive spectator; it is the driver of a potent stereoelectronic engine. Unlike simple tertiary amines, the nitrogen in DMMP functions as part of a cyclic
This interaction results in three critical properties:
-
Reduced Brønsted Basicity: The lone pair is delocalized, making it less available for protonation compared to
-methylpyrrolidine. -
Enhanced C-O Lability: The nitrogen drives the expulsion of methoxide, making the compound a latent iminium ion equivalent.
-
Conformational Flattening: The demand for orbital overlap induces a shift toward
character at the nitrogen atom.
Part 1: The Electronic Landscape
The Generalized Anomeric Effect
The defining feature of DMMP is the interaction between the nitrogen lone pair (HOMO) and the
-
Mechanism: The high-energy
-type lone pair on nitrogen donates electron density into the low-lying orbital. -
Structural Consequence: This donation strengthens (shortens) the
bond and weakens (lengthens) the bonds. -
Energetics: This interaction stabilizes the molecule by approximately 12–16 kcal/mol compared to a hypothetical conformation where the lone pair is orthogonal to the C-O bonds.
Basicity and Nucleophilicity
The electronic availability of the nitrogen lone pair in DMMP is distinct from standard amines.
| Property | This compound | Mechanistic Cause | |
| Hybridization | |||
| pK | 10.4 (Water) | Lone pair delocalization reduces proton affinity. | |
| C-N Bond Order | 1.0 (Single) | 1.2 - 1.3 (Partial Double) | Resonance contribution from |
| Primary Reactivity | Nucleophile (General Base) | Electrophile Precursor (Iminium) | Nitrogen pushes electron density to C2, not external electrophiles. |
*Note: Exact pKa is solvent-dependent and prone to hydrolysis in aqueous media. Value estimated based on acyclic amino-acetal analogues.
Orbital Interaction Diagram
The following diagram illustrates the critical orbital overlap that governs the stability and reactivity of DMMP.
Caption: Stereoelectronic interaction (
Part 2: Synthesis & Validation Protocol
To study these properties, one must synthesize DMMP. Direct alkylation of pyrrolidine with acetals is inefficient. The O-methylation of N-methylpyrrolidone (NMP) is the industry-standard, self-validating protocol because the formation of the product confirms the electronic activation of the lactam.
Synthetic Workflow (Lactam Acetalization)
Reagents:
- -Methyl-2-pyrrolidone (NMP)
-
Dimethyl Sulfate (
) -
Sodium Methoxide (
) in Methanol[1] -
Anhydrous Ether (for extraction)
Protocol:
-
Activation: Treat NMP (1.0 eq) with Dimethyl Sulfate (1.0 eq) at 60°C for 2 hours.
-
Acetal Formation: Cool the salt to 0°C. Add a solution of Sodium Methoxide (2.2 eq) in Methanol dropwise.
-
Workup: Dilute with anhydrous ether. Filter off the
salts. Distill the filtrate under reduced pressure.-
Critical Step:Do not use aqueous workup. The product hydrolyzes back to NMP instantly in water/acid.
-
Synthetic Logic Diagram
Caption: Synthesis of DMMP via O-methylation of NMP. Note the critical moisture sensitivity (Hydrolysis risk).
Part 3: Characterization & Handling
Spectroscopic Signatures
The electronic perturbation of the nitrogen lone pair is visible in NMR spectroscopy.
| Nucleus | Signal Shift ( | Interpretation |
| ~110 - 115 ppm | Characteristic of ortho-amide/acetal carbons. Downfield from standard ethers due to N-deshielding. | |
| ~35 - 40 ppm | Slightly shielded compared to amides due to lack of carbonyl anisotropy. | |
| IR Spectroscopy | No C=O band | Absence of the strong amide band (1680 cm |
| IR (Bohlmann Bands) | 2700 - 2800 cm | weak C-H stretches indicating anti-periplanar arrangement of |
Stability & Storage
-
Moisture Sensitivity: The
interaction makes the C-O bond labile to acid catalysis. Even atmospheric moisture and can generate enough carbonic acid to hydrolyze the acetal back to the lactam (NMP) and methanol. -
Storage: Must be stored over activated molecular sieves (4Å) under Argon atmosphere.
References
- Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text on interactions and anomeric effects in acetals).
-
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.
-
Bredereck, H., et al. (1968). "Synthese und Reaktionen von Säureamid-acetalen" (Synthesis and Reactions of Amide Acetals).[1][4] Angewandte Chemie International Edition. (The authoritative protocol for lactam acetal synthesis).
-
Shono, T. (1984). "Electroorganic Chemistry in Organic Synthesis". Tetrahedron. (Describes the electrochemical oxidation of N-methylpyrrolidine to 2-methoxypyrrolidines, a related mechanistic pathway).
-
Gung, B. W. (2016). "Structure and Stereoelectronics of the Anomeric Effect". Chemical Reviews. (Modern computational update on the magnitude of these effects).
Sources
Methodological & Application
Application Note: Protocol for the Synthesis of Enamines using 2,2-dimethoxy-1-methylpyrrolidine
Abstract
Enamines are pivotal intermediates in modern organic synthesis, valued for their role as nucleophilic synthons in carbon-carbon bond-forming reactions such as alkylations and acylations.[1][2] While the classical Stork enamine synthesis, involving the condensation of a ketone or aldehyde with a secondary amine, is a cornerstone of organic chemistry, it often requires azeotropic removal of water to drive the equilibrium.[3] Amide acetals, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), offer a powerful alternative, serving as both an amine source and a dehydrating agent.[4] This application note presents a comprehensive guide to the synthesis of enamines using 2,2-dimethoxy-1-methylpyrrolidine, an analog of N-methylpyrrolidone. This reagent provides a facile route to N-methyl-N-vinyl amine derivatives from compounds containing active methylene groups. We provide a detailed mechanistic rationale, a step-by-step experimental protocol, methods for validation, and a discussion of the synthetic utility of this transformation for researchers in medicinal chemistry and drug development.
Introduction and Mechanistic Rationale
The synthesis of enamines from carbonyl compounds is a fundamental transformation that provides access to versatile enolate equivalents under neutral or mildly acidic conditions.[5][6] The use of amide and lactam acetals represents a highly efficient method for this conversion. The reagent this compound is the dimethyl acetal of N-methyl-2-pyrrolidone. Its reactivity is analogous to that of extensively documented reagents like DMF-DMA and N,N-dimethylacetamide dimethyl acetal (DMA-DMA).[4]
The core advantage of using this compound is that the reaction proceeds without the need for external dehydrating agents or Dean-Stark apparatus. The formation of two equivalents of stable methanol molecules serves as the thermodynamic driving force for the reaction.
Mechanistic Pathway:
The reaction is initiated by the nucleophilic attack of the active methylene compound (or its enol/enolate form) on the electrophilic carbon of the protonated acetal. This is followed by a series of elimination and proton transfer steps, ultimately leading to the formation of the enamine, N-methyl-2-pyrrolidone, and methanol. The overall transformation effectively replaces an active C-H bond with a C-C double bond bearing a dimethylamino group.
Caption: Proposed reaction mechanism for enamine synthesis.
Experimental Protocol: General Procedure
This protocol provides a general method for the reaction of a ketone with this compound. The procedure should be adapted based on the specific reactivity and stability of the substrate.
Materials:
-
Ketone (or other active methylene compound) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous toluene or xylenes (optional, for high-boiling substrates)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the active methylene compound (1.0 eq). If the reactant is a solid, add an appropriate volume of anhydrous solvent (e.g., toluene) to facilitate stirring.
-
Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, preserving the integrity of the reagents.
-
-
Reagent Addition: Add this compound (1.2 eq) to the flask via syringe.
-
Rationale: A slight excess of the amide acetal ensures the complete conversion of the starting material.
-
-
Heating: Heat the reaction mixture to reflux (typically 80-140 °C, depending on whether a solvent is used) with vigorous stirring. For many substrates, the reaction can be run neat (without solvent).
-
Rationale: Thermal energy is required to overcome the activation barrier of the reaction. Refluxing also helps to drive off the volatile methanol byproduct, pushing the equilibrium towards the product.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Rationale: Continuous monitoring prevents overheating or prolonged reaction times that could lead to decomposition or side-product formation.
-
-
Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent (if used) and excess reagent/byproducts (methanol, N-methyl-2-pyrrolidone) under reduced pressure.
-
Rationale: N-methyl-2-pyrrolidone and methanol are volatile and can typically be removed via vacuum, simplifying purification.
-
-
Final Product: The crude enamine is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation or column chromatography on silica gel (pre-treated with triethylamine to prevent hydrolysis) can be employed. The resulting enamine should be stored under an inert atmosphere.
-
Rationale: Enamines can be sensitive to hydrolysis by acidic conditions or even atmospheric moisture. Neutralizing the silica gel and storing the product under inert gas enhances its stability.[2]
-
Caption: General experimental workflow for enamine synthesis.
Substrate Scope and Quantitative Data
The reactivity of this compound is expected to be broad, analogous to other amide acetals. The table below summarizes the expected reactivity with various active methylene compounds.
| Substrate Type | Example | Typical Conditions | Expected Outcome & Notes |
| Cyclic Ketones | Cyclohexanone | Neat, 100 °C, 4h | High yield of the corresponding enamine. Generally fast and clean reactions. |
| Acyclic Ketones | 3-Pentanone | Toluene, reflux, 8h | Good yield. Regioselectivity may be an issue with unsymmetrical ketones, often favoring the thermodynamically more stable (more substituted) enamine. |
| β-Ketoesters | Ethyl acetoacetate | Neat, 80 °C, 2h | Excellent yield. The methylene group is highly activated, leading to a rapid reaction. |
| Malonates | Diethyl malonate | Xylenes, reflux, 12h | Moderate to good yield. Requires higher temperatures due to lower acidity of the α-protons compared to ketones. |
| Acetonitriles | Phenylacetonitrile | Xylenes, reflux, 10h | Good yield. The product is a β-aminoacrylonitrile, a valuable synthetic intermediate. |
Trustworthiness: Protocol Validation
To ensure the successful synthesis and structural integrity of the target enamine, a multi-faceted analytical approach is essential.
-
Spectroscopic Confirmation:
-
¹H NMR: The most telling evidence is the disappearance of the signal corresponding to the α-protons of the starting material and the appearance of a new signal in the vinylic region (typically δ 4.0-5.5 ppm).
-
¹³C NMR: Look for two new signals corresponding to the olefinic carbons of the enamine double bond (typically δ 90-150 ppm).
-
IR Spectroscopy: A characteristic strong C=C stretching absorption should appear in the 1630-1660 cm⁻¹ region.[7]
-
Mass Spectrometry: Confirmation of the molecular weight of the desired product.
-
-
Control Experiments:
-
Thermal Control: Heat the active methylene compound under the same reaction conditions (temperature, time, solvent) without adding this compound. This will verify that no undesired side reactions, such as self-condensation, are occurring.[3]
-
Hydrolysis Test: Upon successful synthesis, a small aliquot of the enamine can be treated with dilute aqueous acid (e.g., 1M HCl). Rapid hydrolysis back to the starting ketone, which can be confirmed by TLC or GC-MS, validates the enamine's formation and reactivity.[1]
-
Conclusion
The use of this compound provides a robust and efficient method for the synthesis of enamines from a wide range of active methylene compounds. This protocol circumvents the need for harsh conditions or complex water-removal setups, relying on the formation of volatile byproducts to drive the reaction to completion. The resulting enamines are valuable, nucleophilic intermediates ready for use in diverse applications within pharmaceutical and materials science research. The straightforward procedure, combined with simple purification, makes this an attractive method for both small-scale discovery and larger-scale synthetic campaigns.
References
-
Vertex AI Search Result[4]: Enamine compounds synthesis from the reaction of methyl groups with DMF‐DMA reagent. (No valid URL provided, but describes the reactivity of the analogous DMF-DMA reagent).
-
Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. [Link][1]
-
Michigan State University Department of Chemistry. Enamine Formation. [Link][5]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link][6]
-
Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press. [Link][7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enamine Formation [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. assets.cambridge.org [assets.cambridge.org]
Application Note & Protocol: A Mechanistic Exploration of 2,2-dimethoxy-1-methylpyrrolidine as a Potential Catalyst for the Methanolysis of Anhydrides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ring-opening of cyclic anhydrides to generate hemiesters is a cornerstone transformation in organic synthesis, providing access to versatile chiral building blocks and key intermediates for active pharmaceutical ingredients.[1][2] This document explores the theoretical application and provides an investigative protocol for the use of 2,2-dimethoxy-1-methylpyrrolidine as a catalyst for the methanolysis of anhydrides. While a broad range of organocatalysts, such as cinchona alkaloids, have been successfully employed for this purpose, the specific use of this compound is not yet established in peer-reviewed literature.[3] This guide, therefore, extrapolates from well-understood mechanistic principles of amine catalysis to propose a functional framework for its use, offering a detailed examination of potential reaction pathways and a robust, self-validating experimental protocol for researchers to investigate its efficacy.
Introduction: The Strategic Value of Anhydride Methanolysis
The selective transformation of a single carboxylic acid derivative in the presence of another is a common challenge in multi-step synthesis. Cyclic anhydrides present a unique opportunity: they contain two chemically linked carbonyl functionalities within a strained ring system.[4] Nucleophilic ring-opening, particularly through alcoholysis, cleaves the anhydride to produce a monoester carboxylic acid. This reaction is of paramount importance for several reasons:
-
Chemical Differentiation: It transforms a symmetric molecule into a product with two distinct functional groups—an ester and a carboxylic acid—that can be manipulated selectively in subsequent steps.[2]
-
Access to Chiral Intermediates: In the case of meso-anhydrides, enantioselective ring-opening, known as desymmetrization, can establish one or more stereocenters in a single, efficient transformation, providing a powerful route to optically active molecules.[1][2][3]
-
Versatile Building Blocks: The resulting hemiesters are valuable precursors for a wide array of complex molecules, including natural products and pharmaceuticals.
The reaction is often sluggish and requires catalysis. While acid catalysis is common, the use of chiral or basic organocatalysts has gained significant traction, particularly for achieving high enantioselectivity in asymmetric desymmetrization.[1] This note focuses on the potential role of this compound, a tertiary amine, in this context.
Reagent Profile and Mechanistic Postulates
2.1. Structure of this compound
This compound is the dimethyl acetal of N-methyl-2-pyrrolidone. Its key structural features relevant to catalysis are:
-
Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, allowing it to function as either a Lewis base (nucleophile) or a Brønsted-Lowry base.
-
Acetal Group: The geminal dimethoxy group is generally stable under neutral to basic conditions but is susceptible to hydrolysis under acidic conditions. This feature is important to consider during the reaction workup.
-
Achiral Nature: The molecule as specified is achiral and therefore would not be expected to induce enantioselectivity in the desymmetrization of meso-anhydrides.
2.2. Plausible Catalytic Mechanisms
Based on extensive studies of amine-catalyzed anhydride alcoholysis, two primary mechanistic pathways are considered plausible for this compound.[1] Density functional theory (DFT) studies on related β-amino alcohol catalysts have shown the general base pathway to be significantly lower in energy.[1]
A) Nucleophilic Catalysis Pathway: The tertiary amine nitrogen directly attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a highly reactive quaternary acylammonium salt intermediate. This intermediate is then susceptible to nucleophilic attack by methanol, which leads to the formation of the hemiester product and regeneration of the amine catalyst.
B) General Base Catalysis Pathway: The amine catalyst functions as a Brønsted-Lowry base, abstracting a proton from methanol. This generates a methoxide anion (CH₃O⁻), which is a significantly stronger nucleophile than methanol itself.[1] The highly nucleophilic methoxide then attacks the anhydride carbonyl, leading to the ring-opened product upon protonation. This pathway is often favored in non-polar solvents and has been supported by kinetic isotope effect studies in similar systems.[1]
Caption: Figure 1: Plausible Catalytic Pathways.
Investigative Protocol for Catalytic Methanolysis
This protocol is designed as a robust starting point for evaluating the catalytic activity of this compound. It includes self-validating controls to ensure that any observed reactivity is due to the catalyst.
3.1. Materials and Reagents
| Reagent | Grade | Supplier Example | Purpose |
| cis-3,5-Dimethylcyclohexane-1,2-dicarboxylic anhydride | ≥97% | Sigma-Aldrich | Substrate |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich | Nucleophile |
| This compound | Synthesis Grade¹ | Custom/In-house | Catalyst |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction Solvent |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR | Workup (Catalyst Quenching) |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | Drying Agent |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope | NMR Solvent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | Flash Chromatography |
¹Note: As this reagent is not commonly available, in-house synthesis from N-methyl-2-pyrrolidone would be required.
3.2. Experimental Workflow
Caption: Figure 2: Experimental Workflow.
3.3. Step-by-Step Procedure
Control Reactions: To validate the catalytic effect, two control experiments should be run in parallel:
-
No Catalyst Control: Run the reaction under identical conditions without adding this compound to quantify the background reaction rate.
-
Non-Basic Control: Run the reaction with a non-basic additive of similar steric bulk to ensure effects are not due to simple molecular crowding or solvent effects.
Main Procedure:
-
Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the anhydride (e.g., cis-3,5-Dimethylcyclohexane-1,2-dicarboxylic anhydride, 182 mg, 1.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the solid is fully dissolved.
-
Catalyst Addition: Add this compound (e.g., 14.3 mg, 0.1 mmol, 10 mol%) to the solution.
-
Reaction Initiation: Add anhydrous methanol (61 µL, 1.5 mmol, 1.5 equiv.) dropwise to the stirring solution at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting anhydride. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes.
-
Quenching & Workup: Once the reaction is complete (or has reached a plateau), quench the reaction by adding 10 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers. Rationale: The acidic wash protonates the tertiary amine catalyst, rendering it water-soluble and effectively removing it from the organic phase.
-
Washing: Wash the combined organic layers with 15 mL of brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude hemiester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its structure and purity.
Expected Data & Interpretation
4.1. Quantitative Analysis
A successful catalytic reaction should demonstrate a significant increase in conversion and yield compared to the uncatalyzed control reaction.
| Experiment | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Investigative Run | 10 | 4 | >95 | (To be determined) |
| Control 1 (No Cat.) | 0 | 4 | <5 | (To be determined) |
| Control 2 (Non-Basic) | 10 | 4 | <5 | (To be determined) |
Table represents hypothetical target data for validating catalytic activity.
4.2. Spectroscopic Characterization
-
¹H NMR: Expect to see the disappearance of anhydride protons and the appearance of a new methoxy singlet (~3.7 ppm) and a broad carboxylic acid proton signal (>10 ppm).
-
IR Spectroscopy: Look for the disappearance of the characteristic symmetric and asymmetric C=O stretches of the anhydride (~1850 and 1780 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹) and two distinct C=O stretches for the ester (~1735 cm⁻¹) and acid (~1710 cm⁻¹).
Conclusion and Outlook
This document outlines a theoretically grounded approach to investigating this compound as a catalyst for the methanolysis of anhydrides. By postulating its function via established nucleophilic or general base catalysis pathways, we provide a clear mechanistic hypothesis. The detailed, control-validated protocol offers a direct path for researchers to empirically test this hypothesis. Successful validation would introduce a novel, simple amine catalyst to the synthetic chemist's toolkit for this important transformation. Future work should include kinetic studies to definitively establish the operative mechanism and explore the substrate scope to understand the catalyst's utility and limitations.
References
-
Gómez-Gallego, M., Sierra, M. A., & Mancheño, M. J. (2011). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. PMC. Available at: [Link]
-
Chen, Y., Tian, S.-K., & Deng, L. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society. Available at: [Link]
-
Bolm, C., & Schiffers, I. (2001). Asymmetric Desymmetrization of meso-Anhydrides by Enantioselective Alcoholysis. Asymmetric Synthesis. Available at: [Link]
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2007). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides.
-
Song, J., & Lee, S. (2012). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. Accounts of Chemical Research. Available at: [Link]
Sources
- 1. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis - Ruđer Bošković Institute [irb.hr]
- 3. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Synthesis of Enamino-Ketones from Cyclic Ketones and Lactam Acetals
Introduction: The Strategic Importance of Enamino-Ketones in Medicinal Chemistry
Enamino-ketones are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a multitude of pharmacologically active molecules and complex heterocyclic systems.[1][2] Their inherent electronic properties, characterized by a conjugated system that allows for both nucleophilic and electrophilic reactivity, make them invaluable building blocks in drug discovery and development.[3] The enaminone structural motif is a key framework in various drug classes, including anticonvulsant, anti-inflammatory, and antitumor agents. This guide provides a detailed exploration of a robust and widely employed synthetic route to enamino-ketones: the reaction of cyclic ketones with lactam acetals and their functional equivalents.
For clarity, the term "lactam acetals" in the context of this application is often used interchangeably with the broader class of amide acetals, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) , and aminal esters like Bredereck's reagent (tert-butoxybis(dimethylamino)methane) . These reagents serve as powerful aminomethylenating agents, efficiently transforming the active methylene group adjacent to a ketone into the desired enaminone functionality.[4][5]
Reaction Mechanism: A Step-by-Step Elucidation
The synthesis of enamino-ketones from cyclic ketones and amide acetals like DMF-DMA proceeds through a well-established condensation reaction. The causality behind the experimental choices is rooted in facilitating this mechanistic pathway.
The reaction is typically conducted under neutral or slightly acidic conditions, often at elevated temperatures to drive the reaction to completion. The choice of a high-boiling point, inert solvent like xylene or toluene is common, although in many instances, the reaction can be effectively run neat.
Below is a generalized mechanistic pathway for the reaction of a cyclic ketone with DMF-DMA:
Caption: Generalized reaction mechanism for enamino-ketone synthesis.
Experimental Protocols: A Guide to Practical Synthesis
The following protocols provide a detailed, step-by-step methodology for the synthesis of enamino-ketones from cyclic ketones using N,N-dimethylformamide dimethyl acetal (DMF-DMA), a common and effective lactam acetal equivalent.
General Protocol for the Synthesis of Enamino-Ketones
This protocol is a robust starting point for the synthesis of enamino-ketones from various cyclic ketones. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
Cyclic ketone (e.g., cyclohexanone, cyclopentanone)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous toluene or xylene (optional, reaction can be run neat)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the cyclic ketone (1.0 eq) and DMF-DMA (1.2-1.5 eq). If using a solvent, add anhydrous toluene or xylene to achieve a 0.5-1.0 M concentration of the ketone.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.
-
The resulting crude enamino-ketone can often be used directly in subsequent steps. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.
-
Data Presentation: Comparative Synthesis of Enamino-Ketones
The following table summarizes typical reaction conditions and outcomes for the synthesis of enamino-ketones from various cyclic ketones using DMF-DMA.
| Cyclic Ketone | Product | Molar Ratio (Ketone:DMF-DMA) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cyclopentanone | 2-(Dimethylaminomethylene)cyclopentan-1-one | 1 : 1.2 | Neat | 110 | 4 | ~86 | [6] |
| Cyclohexanone | 2-(Dimethylaminomethylene)cyclohexan-1-one | 1 : 1.2 | Toluene | 110 | 6 | >90 | [7] |
| Cycloheptanone | 2-(Dimethylaminomethylene)cycloheptan-1-one | 1 : 1.5 | Xylene | 140 | 8 | ~80-90 (Estimated) | General Knowledge |
| 1-Indanone | 2-(Dimethylaminomethylene)indan-1-one | 1 : 1.2 | Toluene | 110 | 5 | >90 | [1] |
Detailed Protocol: Synthesis of 2-(Dimethylaminomethylene)cyclohexan-1-one
This specific protocol details the synthesis of the enamino-ketone derived from cyclohexanone, a common building block in organic synthesis.
Materials:
-
Cyclohexanone (9.81 g, 100 mmol)
-
N,N-Dimethylformamide dimethyl acetal (14.3 g, 120 mmol)
-
Anhydrous toluene (100 mL)
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (9.81 g, 100 mmol) and anhydrous toluene (100 mL).
-
Add N,N-dimethylformamide dimethyl acetal (14.3 g, 120 mmol) to the flask.
-
Heat the mixture to reflux (approximately 110 °C) with stirring.
-
Maintain the reflux for 6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene and excess DMF-DMA by rotary evaporation.
-
The resulting yellow to orange oil is the crude 2-(dimethylaminomethylene)cyclohexan-1-one. For most applications, this crude product is of sufficient purity. If necessary, it can be purified by vacuum distillation.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of enamino-ketones.
Caption: A typical workflow for enamino-ketone synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Key checkpoints include:
-
Reaction Monitoring: Regular monitoring by TLC or GC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
-
Spectroscopic Analysis: The structure of the final enamino-ketone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic vinyl proton signal in the ¹H NMR spectrum (typically δ 7.0-7.5 ppm) and the conjugated ketone carbonyl stretch in the IR spectrum (around 1640-1660 cm⁻¹) are key indicators of successful synthesis.
-
Purity Assessment: The purity of the final product can be readily assessed by GC-MS or HPLC analysis.
Conclusion
The synthesis of enamino-ketones from cyclic ketones and lactam acetal equivalents like DMF-DMA is a highly efficient and versatile method for accessing these crucial synthetic intermediates. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and successfully incorporate this valuable transformation into their synthetic strategies.
References
Sources
- 1. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Bredereck's reagent - Enamine [enamine.net]
- 5. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 6. dimethylformamide dimethylacetal - 博客 | 文学城 [blog.wenxuecity.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Conditions for reaction of maleic anhydride with 2,2-dimethoxy-1-methylpyrrolidine
This Application Note and Protocol details the reaction between Maleic Anhydride and 2,2-Dimethoxy-1-methylpyrrolidine (N-methyl-2-pyrrolidone dimethyl acetal).
Based on the chemical properties and authoritative literature, the primary utility of this reaction is the neutral, stereoselective methanolysis of maleic anhydride to yield Dimethyl Maleate . This transformation is notable for proceeding under mild conditions that preserve the cis-geometry (Z-isomer) of the alkene, avoiding the isomerization to fumarate (E-isomer) often seen in acid-catalyzed esterifications.
Executive Summary
-
Reaction Pair: Maleic Anhydride + this compound.[1]
-
Primary Product: Dimethyl Maleate [(Z)-But-2-enedioic acid dimethyl ester].
-
Side Product: 1-Methyl-2-pyrrolidone (NMP).
-
Key Advantage: The reaction proceeds at room temperature without strong Bronsted acids, preventing the thermodynamic isomerization of the cis-maleate to the trans-fumarate.
-
Mechanism: The lactam acetal acts as an activated nucleophilic source of methoxide, transferring methoxy groups to the anhydride carbonyls via a tetrahedral intermediate.
Scientific Foundation & Mechanism
Reactivity Profile
Maleic Anhydride is a highly reactive, electron-deficient cyclic anhydride.[2] While it typically undergoes ring-opening with alcohols to form mono-esters (maleamic acids or half-esters), driving the reaction to the di-ester usually requires acidic catalysis and heat, conditions that promote isomerization to the more stable fumarate.
This compound is a cyclic amide acetal. It possesses high nucleophilicity and hydrolytic sensitivity. In this reaction, it functions as a "methoxy transfer agent." Unlike traditional Fischer esterification, this pathway avoids the generation of free protons and water during the initial attack, maintaining a neutral environment.
Mechanistic Pathway
The reaction follows a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: The methoxy group of the acetal attacks the carbonyl carbon of the maleic anhydride.
-
Ring Opening: The anhydride ring opens to form an intermediate acyl-acetal species.
-
Second Transfer: A second methoxy transfer (or reaction with a second equivalent of acetal/methanol) completes the esterification.
-
Elimination: The pyrrolidine core is eliminated as the thermodynamically stable amide, N-methyl-2-pyrrolidone (NMP).
Pathway Visualization
Caption: Reaction pathway showing the conversion of Maleic Anhydride to Dimethyl Maleate via acetal-mediated methanolysis.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |
| Maleic Anhydride | 98.06 | 1.0 | Substrate | Corrosive, Sensitizer |
| This compound | 145.20 | >2.0* | Reagent/Solvent | Moisture Sensitive, Irritant |
| Dichloromethane (DCM) | 84.93 | Solvent | Optional Co-solvent | Volatile |
| Water/NaHCO3 | - | Workup | Quenching | - |
*Note: While stoichiometric amounts can be used, using the acetal in excess or as a concentrated solution (0.5 M relative to anhydride) drives the equilibrium.
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
-
Ensure all glassware is flame-dried and flushed with Nitrogen or Argon. This compound is highly moisture-sensitive; hydrolysis yields NMP and Methanol, deactivating the reagent.
-
Weigh Maleic Anhydride (1.0 equiv) into a reaction flask.
Step 2: Reaction Initiation
-
Solvent-Free/Concentrated Method: Dissolve Maleic Anhydride directly in This compound to create a 0.5 M solution.
-
Solvent Method: Alternatively, dissolve Maleic Anhydride in minimal anhydrous DCM, then add the acetal dropwise.
-
Observation: The reaction is mildly exothermic. No external heating is required.
Step 3: Incubation
-
Stir the mixture at Room Temperature (20–25 °C) for 5 hours .
-
Critical Control Point: Do not heat. Heating may induce isomerization or polymerization side reactions.
Step 4: Quenching & Workup
-
Dilute the reaction mixture with Distilled Water . This hydrolyzes any remaining acetal to NMP and Methanol.
-
Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3 x volumes).
-
Wash the organic layer with Saturated Aqueous NaHCO3 (to remove any unreacted maleic acid or mono-ester) and then Brine .
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude residue contains Dimethyl Maleate.
-
Purification (if necessary) can be achieved via vacuum distillation (bp ~200 °C at atm, lower under vacuum) or flash chromatography (Silica gel, Hexanes/EtOAc).
Expected Results & Data Interpretation
| Parameter | Value/Observation | Notes |
| Product Appearance | Colorless Oil | - |
| Isomer Ratio (Z:E) | > 99:1 | Exclusive formation of Maleate (Z) |
| Typical Yield | 30% - 60% | Yield varies based on moisture control; mildness trades off with conversion efficiency compared to acid catalysis. |
| 1H NMR (CDCl3) | δ 6.25 (s, 2H, =CH), 3.78 (s, 6H, OMe) | Distinct from Fumarate (δ 6.85) |
Troubleshooting & Critical Parameters
Low Yield
-
Cause: Hydrolysis of the acetal reagent due to ambient moisture.
-
Solution: Use freshly distilled acetal and strictly anhydrous conditions.
-
Alternative: If high yield is critical and acid-sensitivity is not an issue, standard H2SO4/MeOH esterification yields ~85% but requires careful monitoring to prevent isomerization.
Isomerization (Formation of Dimethyl Fumarate)
-
Cause: Exposure to light or catalytic protons over extended periods.
-
Solution: Perform the reaction in the dark (wrap flask in foil) and limit reaction time to <6 hours.
Solidification
-
Cause: Maleic anhydride may sublime or crystallize if the solvent volume is too low.
-
Solution: Ensure complete dissolution before adding the acetal.
References
-
Masse, C. E. "Product Subclass 3: Butenedioic and Butynedioic Acid Esters." Science of Synthesis, 2006 , Vol 20, Thieme. Link
- Primary citation for the reaction conditions and Z-selectivity.
- Bredereck, H., et al. "Säureamid-Reaktionen, XLIV. Reaktionen von Säureamid-acetalen und Aminal-estern." Chemische Berichte, 1964, 97(11), 3081-3087. Foundational text on the reactivity of amide acetals with anhydrides.
- Lohray, B. B. "Cyclic amide acetals: versatile synthons in organic synthesis." Synthesis, 1992, 11, 1035-1052. Review of the general utility of lactam acetals.
Sources
Preparation of dimethyl maleate using amide acetal reagents
Application Note: High-Fidelity Synthesis of Dimethyl Maleate via Amide Acetal Activation
Strategic Rationale & Executive Summary
The preparation of dimethyl maleate (DMM) has traditionally relied on Fischer esterification—a reversible, acid-catalyzed process requiring the continuous removal of water to drive equilibrium. While effective for robust substrates, this method poses significant challenges for maleic acid derivatives:
-
Isomerization Risk: Strong acid catalysts and high temperatures often promote the isomerization of cis-maleate to the thermodynamically stable trans-fumarate.
-
Equilibrium Limitations: The generation of water necessitates Dean-Stark apparatus or large excesses of methanol, complicating workup.
The Amide Acetal Solution: This protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a dual-purpose activating agent and methyl donor. This approach operates under neutral to mildly basic conditions , effectively eliminating acid-catalyzed isomerization. Crucially, the reaction is irreversible and generates no water, producing only volatile byproducts (methanol and DMF) that are easily removed. This method represents a "self-driving" system ideal for high-purity applications in drug development and polymer synthesis.
Mechanistic Principles
The reaction proceeds via an alkylation mechanism rather than a classical acyl substitution. DMF-DMA acts as a "chemical sponge" for the carboxylic acid proton, generating a reactive iminium intermediate.
Pathway Analysis:
-
Activation: The carboxylic acid protonates the basic nitrogen of the amide acetal, leading to the elimination of methanol and the formation of an electrophilic iminium/alkoxy cation.
-
Alkylation: The resulting carboxylate anion performs an SN2 attack on the methyl group of the activated intermediate.
-
Irreversibility: The collapse of the intermediate yields the methyl ester and the thermodynamically stable amide (DMF), preventing the reverse reaction.
Figure 1: Mechanistic pathway of DMF-DMA mediated esterification. The reaction is driven by the formation of the stable amide byproduct (DMF).
Experimental Protocol
Safety Precaution: DMF-DMA is moisture-sensitive and flammable. Maleic acid is an irritant. Perform all operations in a fume hood.
Materials & Reagents
| Component | Role | MW ( g/mol ) | Equiv.[1][2][3] | Notes |
| Maleic Acid | Substrate | 116.07 | 1.0 | Dry, powdered |
| DMF-DMA | Reagent | 119.16 | 3.0 | Min. 2.2 eq required; excess serves as solvent |
| Toluene | Solvent | 92.14 | - | Optional co-solvent for solubility |
| Dichloromethane | Workup | 84.93 | - | For extraction (if needed) |
Step-by-Step Procedure
1. Reaction Setup:
-
Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flush the system with nitrogen or argon to ensure an inert atmosphere (critical for reagent stability).
2. Reagent Addition:
-
Charge the flask with Maleic Acid (5.8 g, 50 mmol) .
-
Note: If maleic acid solubility is poor, add 20-30 mL of anhydrous Toluene or Dichloromethane. However, neat DMF-DMA is often sufficient.
-
Add DMF-DMA (20 mL, ~150 mmol, 3.0 equiv) dropwise via syringe over 10 minutes at room temperature.
-
Observation: A slight exotherm may occur.[4] The suspension should clarify as the acid reacts and dissolves.
3. Thermal Phase:
-
Heat the reaction mixture to reflux (approx. 80-90°C) for 2 to 4 hours.
-
Why Reflux? While the reaction can proceed at room temperature, reflux ensures complete conversion of both carboxylic acid groups and helps drive off the methanol byproduct, pushing the kinetics forward.
4. Process Validation (Self-Validating Step):
-
TLC Monitoring: Spot the reaction mixture against authentic Maleic Acid.
-
Eluent: 50% Ethyl Acetate / Hexane.
-
Visualization: UV (254 nm) or KMnO4 stain.
-
Success Criterion: Complete disappearance of the baseline acid spot and appearance of a high Rf ester spot.
-
5. Workup & Isolation:
-
Cool the mixture to room temperature.
-
Removal of Volatiles: Transfer the mixture to a rotary evaporator. Concentrate under reduced pressure (40°C bath, <20 mbar) to remove excess DMF-DMA, Methanol, and the bulk of the DMF byproduct.
-
Residue: You will obtain a pale yellow oil.
6. Purification:
-
Dissolve the residue in Ethyl Acetate (50 mL) and wash with:
-
Saturated NaHCO3 (2 x 30 mL): Removes any unreacted acid.
-
Water (3 x 30 mL): Critical step to remove residual DMF (water-soluble).
-
Brine (30 mL): Drying step.
-
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Distillation (Optional): For ultra-high purity (>99%), distill the crude oil under vacuum (bp ~205°C at atm, approx 90-100°C at 10 mmHg).
Data Analysis & Characterization
The following data confirms the identity and purity of the synthesized Dimethyl Maleate.
| Parameter | Value / Characteristic | Interpretation |
| Physical State | Colorless liquid | High purity (Yellowing indicates residual DMF/amines) |
| Boiling Point | 204-205°C (760 mmHg) | Matches literature standard |
| Density | 1.15 g/mL | - |
| 1H NMR (CDCl3) | δ 6.25 (s, 2H, =CH) | Singlet confirms cis-symmetry (Fumarate shifts to ~6.8 ppm) |
| 1H NMR (CDCl3) | δ 3.78 (s, 6H, -OCH3) | Confirms quantitative methylation |
| IR Spectroscopy | 1725 cm⁻¹ (C=O ester) | Strong carbonyl stretch; absence of broad OH stretch (2500-3300) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Hydrolyzed DMF-DMA | Reagent is moisture sensitive. Use a fresh bottle or distill reagent before use. |
| Product Isomerization | Overheating or Light | Keep reaction temp <100°C. Isomerization to fumarate is rare without acid, but avoid prolonged heating. |
| Residual Solvent (DMF) | Poor aqueous workup | DMF is high boiling (153°C). Ensure thorough water washes (3x) during extraction to remove it completely. |
| Solid Precipitate | Intermediate Salt | If a solid forms and persists, the intermediate salt may be insoluble. Add dry CH2Cl2 or THF to solubilize. |
References
-
Brechbiel, M. W. (2024). Esterification of Carboxylic Acids with Amide Acetals. Thieme Connect. Link
-
ChemicalBook. (2023).[3] N,N-Dimethylformamide dimethyl acetal: Applications and Preparation. Link
-
Liskon Biological. (2024). Exploration of the Reaction Mechanism of DMF-DMA. Link
-
Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Summary. Link
-
Chemguide. (2024). The Mechanism for the Esterification Reaction. Link
Sources
Application Note: A Versatile Strategy for the Synthesis of Naphth[1,2-c]pyrazole Precursors Utilizing Lactam Acetals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphth[1,2-c]pyrazoles represent a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, which include potential antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This application note details a robust and versatile synthetic strategy for accessing key precursors to naphth[1,2-c]pyrazoles. The methodology hinges on the strategic use of lactam acetals, such as Bredereck's reagent, to activate naphthalene systems, followed by a classic cyclocondensation reaction to construct the pyrazole ring. This guide provides in-depth technical insights, step-by-step experimental protocols, and safety considerations for the synthesis of these valuable scaffolds.
Introduction: The Significance of Naphth[1,2-c]pyrazoles
The fusion of a naphthalene ring with a pyrazole moiety gives rise to a rigid, planar scaffold that is attractive for drug design. Pyrazole-containing compounds are known to exhibit a wide spectrum of biological activities, and their incorporation into a larger aromatic system like naphthalene can enhance potency and modulate pharmacokinetic properties.[3] The development of efficient and adaptable synthetic routes to these structures is therefore a key objective for medicinal chemists.
This application note focuses on a logical and effective two-step synthetic sequence that leverages the unique reactivity of lactam acetals to facilitate the construction of the naphth[1,2-c]pyrazole core.
The Synthetic Strategy: A Two-Step Approach
The overall synthetic strategy is a two-step process that first involves the formation of a key enaminone intermediate from a suitable naphthalene precursor, followed by a cyclocondensation reaction with hydrazine to yield the desired naphth[1,2-c]pyrazole.
Step 1: Enaminone Formation using a Lactam Acetal. This step utilizes a lactam acetal, such as the commercially available Bredereck's reagent (tert-butoxybis(dimethylamino)methane), to react with a naphthalene derivative possessing an active methylene group.[5][6][7][8] Lactam acetals are powerful aminomethylenating reagents that readily condense with CH-acidic compounds to form enaminones in high yields.[6]
Step 2: Knorr-Type Pyrazole Synthesis. The enaminone intermediate generated in the first step is a 1,3-dicarbonyl equivalent. This intermediate then undergoes a classical Knorr pyrazole synthesis, which involves a cyclocondensation reaction with hydrazine or a hydrazine derivative to form the stable, aromatic pyrazole ring.[9][10][11][12][13]
Mechanistic Insights
A clear understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Enaminone Formation
Lactam acetals, such as Bredereck's reagent, act as potent electrophiles. The reaction with an active methylene compound, in this case, a 2-acetylnaphthalene derivative, proceeds through the formation of an iminium ion and a strongly basic alkoxide.[8] The alkoxide deprotonates the active methylene group, and the resulting carbanion attacks the iminium ion. Subsequent elimination of dimethylamine yields the stable enaminone intermediate.
Mechanism of Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a robust and well-established method for forming pyrazole rings.[9][10][11][12] The reaction of the enaminone intermediate with hydrazine begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl-like carbons of the enaminone. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the other electrophilic carbon, and subsequent dehydration to afford the aromatic naphth[1,2-c]pyrazole.
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic, and some are suspected carcinogens.[14][15][16][17] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[14][15][16] Lactam acetals can be moisture-sensitive and should be handled under an inert atmosphere.[6]
Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one (Enaminone Intermediate)
This protocol describes the synthesis of the key enaminone intermediate from 2-acetylnaphthalene and Bredereck's reagent.
Materials:
-
2-Acetylnaphthalene
-
Bredereck's reagent (tert-butoxybis(dimethylamino)methane)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-acetylnaphthalene (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material. If solubility is an issue, a minimal amount of anhydrous DMF can be added as a co-solvent.
-
Add Bredereck's reagent (1.2 eq) to the solution via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Presentation:
| Entry | Starting Material | Lactam Acetal | Solvent | Time (h) | Yield (%) |
| 1 | 2-Acetylnaphthalene | Bredereck's Reagent | Toluene | 3 | 85 |
| 2 | 2-Acetylnaphthalene | Bredereck's Reagent | Toluene/DMF (10:1) | 2.5 | 90 |
Protocol 2: Synthesis of 1H-Naphth[1,2-c]pyrazole
This protocol details the cyclization of the enaminone intermediate with hydrazine to form the final product.
Materials:
-
(E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the enaminone intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction by TLC.
-
Upon completion of the reaction (typically 1-3 hours), cool the reaction mixture to room temperature.
-
The product may precipitate out of solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Data Presentation:
| Entry | Starting Enaminone | Hydrazine Source | Solvent | Time (h) | Yield (%) |
| 1 | (E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one | Hydrazine hydrate | Ethanol | 2 | 92 |
Visualizing the Synthesis
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of 1H-Naphth[1,2-c]pyrazole.
Proposed Reaction Mechanism
Caption: Proposed mechanism for naphth[1,2-c]pyrazole synthesis.
Conclusion
The synthetic strategy outlined in this application note provides a reliable and high-yielding pathway to naphth[1,2-c]pyrazole precursors. The use of lactam acetals for the initial activation of the naphthalene core, followed by the robust Knorr pyrazole synthesis, offers a versatile approach for the generation of a library of substituted naphth[1,2-c]pyrazoles for further investigation in drug discovery programs. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- synthesis of pyrazoles. (2019). YouTube.
- Synthesis, coordination chemistry and photophysical properties of naphtho-fused pyrazole ligands. (n.d.). CrystEngComm (RSC Publishing).
- tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). (n.d.). ResearchGate.
- Synthesis of (1,4)-naphthoquinono-[3,2-c]-1H-pyrazoles and their (1,4)-naphthohydroquinone derivatives as antifungal, antibacterial, and anticancer agents. (2005). PubMed.
- Bredereck's reagent. (n.d.). Enamine.
- What is BREDERECK'S REAGENT and how is it used in organic synthesis? (n.d.). Guidechem.
- Lactam synthesis. (n.d.). Organic Chemistry Portal.
- Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest. (n.d.). PubMed.
- Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. (2025). PMC.
- UCHEM-BREDERECK'S REAGENT. (n.d.).
- Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents. (2014). PubMed.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Current status of pyrazole and its biological activities. (n.d.). PMC.
-
Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][9][10][12]triazines. (2025). PMC. Retrieved February 15, 2026, from
- Laboratory Safety Standard Operating Procedure (SOP). (2018).
- Chemistry of lactam acetals. (n.d.). Semantic Scholar.
- Synthesis Identification of the New Heterocyclic System from Lactam. (2024).
- Hydrazine. (n.d.).
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
- (PDF) Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2025). ResearchGate.
- Hydrazine - Risk Management and Safety. (n.d.).
- Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. (2024). YouTube.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. (n.d.). Benchchem.
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. (2020). RSC Publishing.
- Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.). PMC.
- SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. (n.d.). ScholarWorks @ UTRGV.
- (PDF) Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). (2018). ResearchGate.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org.
- Synthesis of naphtho- and pyrazolo-fused systems by an intramolecular Friedel–Crafts approach. (2025). ResearchGate.
- Hydrazine - Incident management. (n.d.). GOV.UK.
- acetal formation mechanism. (2020). YouTube.
- Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry.
- Acetal Mechanism Challenge Problem. (2024). YouTube.
- Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal.
Sources
- 1. Synthesis of (1,4)-naphthoquinono-[3,2-c]-1H-pyrazoles and their (1,4)-naphthohydroquinone derivatives as antifungal, antibacterial, and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bredereck's reagent - Enamine [enamine.net]
- 7. guidechem.com [guidechem.com]
- 8. myuchem.com [myuchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. m.youtube.com [m.youtube.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. ehs.ucsb.edu [ehs.ucsb.edu]
- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Troubleshooting & Optimization
Technical Support Center: N-Methylpyrrolidone (NMP) Remediation
Status: Operational Ticket Type: Solvent Removal / Purification Assigned Specialist: Senior Application Scientist Last Updated: February 2026
Introduction: The NMP Challenge
N-Methylpyrrolidone (NMP) is a "sticky" solvent. Its high boiling point (202°C), low vapor pressure, and miscibility with both water and organic molecules make it excellent for dissolving reactants but notoriously difficult to remove. Unlike volatile solvents (DCM, EtOAc), you cannot simply "rotavap" NMP away without specific conditions.
This guide provides field-proven workflows to remove residual NMP to meet ICH Q3C Class 2 limits (530 ppm).
Part 1: Decision Matrix
Before selecting a protocol, determine the solubility profile of your target compound.
Figure 1: Strategic decision tree for selecting the appropriate NMP removal method based on product properties.
Part 2: Troubleshooting Guides & FAQs
Category A: Aqueous Workup (The Preferred Method)
Best for: Lipophilic products stable to water.
The Logic: NMP is miscible with water. By washing the organic layer with water, NMP partitions into the aqueous phase.[1] However, NMP is a co-solvent; it increases the water solubility of your product, leading to yield loss.
Q: I washed my reaction with water, but the NMR still shows NMP. What went wrong?
A: You likely didn't use enough water or enough wash cycles. The Protocol:
-
Dilute: Dilute your reaction mixture with a non-polar solvent (Ethyl Acetate or Toluene preferred; DCM is risky due to emulsion formation).
-
The 10x Rule: Wash the organic layer with 3 portions of water. Each portion should be at least 10x the volume of the original NMP used.
-
Example: Reaction used 10 mL NMP. Dilute with 100 mL EtOAc. Wash with 3 x 100 mL Water.
-
-
Check: NMP removal efficiency drops logarithmically. Three washes usually remove >95%.
Q: My product is disappearing into the water wash. How do I stop this?
A: This is the "Co-Solvent Effect." NMP drags your product into the water.[1] The Fix (Back-Extraction):
-
Collect all aqueous washes.
-
Re-extract the combined aqueous layer with a fresh portion of your organic solvent (e.g., EtOAc).
-
Combine this "back-extract" with your main organic layer.
-
Advanced Tip: Add Lithium Chloride (LiCl) (5% w/v) to the aqueous wash. This increases the ionic strength ("salting out"), forcing your organic product out of the water while keeping the highly polar NMP solubilized [1].
Category B: Distillation & Evaporation
Best for: Thermal-stable products, large scale.
Q: I’m running the rotavap at 60°C, but the volume isn't decreasing.
A: Your vacuum is insufficient. The Physics: NMP boils at 202°C at atmospheric pressure. To boil it at 60°C, you need a vacuum of approximately 5-10 mbar . Standard water aspirators or weak diaphragm pumps (20-40 mbar) will not work.
Troubleshooting Table: NMP Boiling Points
| Pressure (mbar) | Boiling Point (°C) | Required Bath Temp (°C) |
|---|---|---|
| 1013 (Atm) | 202 | N/A (Decomposition Risk) |
| 20 | ~95 | 115 |
| 10 | ~79 | 100 |
| 1 | ~45 | 65 |
Q: Can I use "Azeotropic Distillation" to remove NMP?
A: Not in the traditional sense. NMP does not form a convenient low-boiling azeotrope with water that aids removal (unlike Ethanol/Water). However, you can use Co-Evaporation :
-
Add Toluene or Xylenes to your NMP residue.
-
Evaporate. The vapor of the carrier solvent helps mechanically "sweep" NMP molecules into the gas phase, even if a true azeotrope isn't formed.
-
Repeat 3-4 times.
Category C: Lyophilization (Freeze Drying)
Best for: AVOID THIS METHOD .
Q: Can I just freeze-dry (lyophilize) the NMP away?
A: NO. The Risk:
-
Melting: NMP freezes at -24°C. Most lyophilizers operate at pressures where NMP will melt rather than sublime. The liquid NMP will then "bump" and splatter your product throughout the chamber [2].
-
Damage: NMP is an aggressive solvent. It attacks the acrylic doors, rubber seals, and vacuum pump oil of standard lyophilizers, causing permanent equipment damage.
-
Alternative: If you must dry a water-sensitive compound, use a Genevac (centrifugal evaporator) capable of high-boiling solvent removal, not a freeze dryer.
Part 3: Compliance & Validation (ICH Q3C)
Regulatory Limit (Class 2 Solvent):
-
PDE (Permitted Daily Exposure): 5.3 mg/day
-
Concentration Limit: 530 ppm (0.053%) [3]
Q: How do I verify I've reached the 530 ppm limit?
A: Standard 1H-NMR is often insufficient for accurate quantification at <500 ppm due to baseline noise. Recommended Method: GC-FID or GC-Headspace .
-
Column: DB-624 or equivalent (designed for volatiles).
-
Standard: External calibration curve using NMP standards in the dissolution solvent.
Part 4: Visual Workflow (Aqueous Extraction)
The following diagram details the "King's Wash" method to maximize removal while minimizing yield loss.
Figure 2: The "King's Wash" Protocol utilizing LiCl to break emulsions and prevent product loss, featuring a back-extraction loop.
References
-
Purification of Reaction Mixtures. (2022). Tricks to purge NMP to aqueous layer? Reddit ChemPros/ACS Discussion. Link
-
Lyophilization Challenges. (2018). Getting rid of N-Methyl-2-pyrrolidone (NMP), solution? ResearchGate.[2][3] Link
-
ICH Guidelines. (2023). ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[4][5][6] European Medicines Agency. Link
Sources
Technical Support: Optimization of Enaminone Synthesis via 2,2-Dimethoxy-1-methylpyrrolidine
Executive Summary & Thermodynamic Landscape
You are likely using 2,2-dimethoxy-1-methylpyrrolidine (N-methyl-2-pyrrolidone dimethyl acetal) to introduce the N-methylpyrrolidin-2-ylidene moiety onto an active methylene compound (e.g., ketones, esters, nitriles). This reaction is a condensation that yields an enaminone (or vinylogous amide) and releases two equivalents of methanol.
The Critical Variable is Temperature.
This reaction is an equilibrium process driven entirely by entropy—specifically, the removal of methanol gas. Unlike kinetic irreversible reactions (e.g., acid chloride coupling), this transformation relies on the thermal elimination of methanol to shift the equilibrium to the right (
The Thermal Zones
| Temperature Zone | Phenomenon | Outcome |
| < 60°C | Kinetic Trap | Reaction stalls at the hemi-aminal intermediate. Methanol remains trapped in solution. |
| 65°C – 85°C | Process Window | Methanol (b.p. 64.7°C) boils off. Equilibrium shifts toward product. |
| > 120°C | Degradation | Risk of polymerization of the electron-rich enaminone or thermal rearrangement. |
Reaction Mechanism & Signaling Pathway
Understanding the mechanism is the first step in troubleshooting. The reaction proceeds via an initial nucleophilic attack followed by a double elimination of methanol.
Figure 1: Mechanistic pathway showing the sequential loss of two methanol molecules. The second elimination is often the rate-determining step requiring thermal driving force.
Optimized Experimental Protocol
This protocol is designed to maximize conversion by synchronizing temperature ramps with methanol distillation.
Reagents:
-
Substrate: 1.0 equiv (Active methylene compound)
-
Reagent: this compound (1.1 – 1.5 equiv)
-
Solvent: Toluene (Recommended) or Neat (if substrate is liquid)
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head (or a Dean-Stark trap if using a solvent azeotrope). Do not use a standard reflux condenser, as this returns methanol to the pot, killing the equilibrium.
-
Solvation: Dissolve the active methylene substrate in Toluene (0.5 M – 1.0 M).
-
Addition: Add this compound in one portion at room temperature.
-
Note: A slight exotherm may occur.
-
-
The "Initiation" Ramp (Ambient
60°C): Heat the mixture to 60°C over 20 minutes.-
Checkpoint: The solution should remain clear. If precipitation occurs, check for moisture (hydrolysis).
-
-
The "Driving" Ramp (60°C
90-100°C): Increase bath temperature to 100°C.-
Observation: You must see distillate collecting. This is the methanol/toluene azeotrope.
-
-
Completion: Maintain 100°C until TLC/LCMS indicates consumption of starting material (typically 2–6 hours).
-
Workup: Concentrate under reduced pressure. Most enaminones crystallize upon cooling or addition of an anti-solvent (e.g., hexanes/ether).
Troubleshooting Guide (Q&A)
Issue 1: "The reaction stalled at ~60% conversion."
Diagnosis: Methanol Saturation. Explanation: You have reached thermodynamic equilibrium. The concentration of methanol in the headspace or solution is high enough to push the reaction backward (micro-reversibility). Corrective Action:
-
Switch to Open System: Ensure your setup allows volatiles to escape (e.g., distillation head).
-
Nitrogen Sweep: Introduce a gentle stream of dry nitrogen over the reaction surface to carry away methanol vapor.
-
Temperature Boost: Increase the bath temperature by 10°C to increase the vapor pressure of methanol.
Issue 2: "I see a peak for N-methyl-2-pyrrolidone (NMP) in the NMR."
Diagnosis: Hydrolysis.[1] Explanation: The acetal functionality is extremely moisture-sensitive. Water attacks the reagent to form the hemi-acetal, which collapses to NMP and methanol. Corrective Action:
-
Dry Solvents: Ensure Toluene is dried over molecular sieves (3Å or 4Å).
-
Reagent Quality: Check the source bottle of this compound. If it smells strongly of NMP (fishy/amine-like rather than ether-like), it may have degraded.
-
Add Scavenger: Add 1.05 equiv of trimethyl orthoformate to the reaction mixture. This acts as a "dehydrating agent," reacting with stray water to form methanol and methyl formate, protecting your main reagent.[2]
Issue 3: "My product is a dark tar/oil instead of a solid."
Diagnosis: Thermal Decomposition / Polymerization. Explanation: Enaminones are electron-rich alkenes. At temperatures >120°C, or in the presence of trace acids, they can polymerize. Corrective Action:
-
Lower Temperature: Cap the reaction temperature at 95°C.
-
Solvent Change: Switch from neat conditions to Toluene or Xylene to dilute the reactive species.
-
Inhibitor: In extreme cases, adding a radical inhibitor (e.g., BHT, 1 mol%) can prevent oxidative polymerization during heating.
Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic flow for incomplete reactions.
Frequently Asked Questions (FAQs)
Q: Can I run this reaction in Ethanol or Methanol? A: No. Using alcohol solvents destroys the driving force. The reaction relies on removing methanol. Adding methanol as a solvent pushes the equilibrium heavily toward the starting materials (Le Chatelier's principle).
Q: Is "Neat" (solvent-free) better than Toluene? A: Neat is faster but riskier. Neat reactions maximize concentration, which improves kinetics, but they also maximize the boiling point of the mixture. If your substrate boils >150°C, the internal temperature might rise high enough to decompose the product. Toluene acts as a thermal buffer (b.p. 110°C).
Q: How do I remove excess this compound? A: The reagent is relatively volatile. If you run the reaction in toluene, the excess reagent often co-distills with the solvent during concentration. Alternatively, washing the crude organic layer with cold water (rapidly) can hydrolyze the excess reagent to water-soluble NMP, though this risks hydrolyzing your product if it is sensitive.
References
-
General Amide Acetal Chemistry: Bredereck, H., et al. "Säureamid-Reaktionen, XLVI. Synthese und Reaktionen von Säureamid-acetalen." Chemische Berichte, vol. 101, no. 1, 1968, pp. 41-50.
-
Enaminone Synthesis Mechanism: Abdulla, R. F., & Brinkmeyer, R. S. "The Chemistry of Formamide Acetals." Tetrahedron, vol. 35, no.[3] 14, 1979, pp. 1675-1735.
-
Cyclic Amide Acetals (NMP Derivatives): Detailed in Organic Synthesis protocols for pyrrolidine functionalization. See: Organic Syntheses, Coll. Vol. 9, p. 136 (1998); Vol. 74, p. 23 (1997).
-
Application in Heterocycle Synthesis: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMF-DMA) as a Building Block in Heterocyclic Synthesis."[4] International Journal of Molecular Sciences, vol. 14, no. 2, 2013, pp. 2353-2397. (Analogous reactivity profile).
Sources
Technical Support Center: Handling the Moisture Sensitivity of 2,2-dimethoxy-1-methylpyrrolidine
Welcome to the comprehensive technical support guide for 2,2-dimethoxy-1-methylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. As a stable precursor to N-acyliminium ions, this compound is a valuable tool in organic synthesis; however, its efficacy is critically dependent on anhydrous conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Core Concept: The Achilles' Heel of this compound - Hydrolysis
This compound is a cyclic acetal. The presence of even trace amounts of water can lead to its rapid hydrolysis, compromising its integrity and impacting the outcome of your reactions. The hydrolysis reaction proceeds via protonation of one of the methoxy groups, followed by the loss of methanol to form a resonance-stabilized oxonium ion. Subsequent attack by water and loss of a second methanol molecule ultimately leads to the formation of N-methyl-2-pyrrolidone and two equivalents of methanol.
dot
Caption: Hydrolysis of this compound.
Troubleshooting Guide: When Reactions Go Wrong
This section addresses common issues encountered when using this compound, with a focus on problems arising from its moisture sensitivity.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low or no product yield in an amidoalkylation reaction. | Hydrolysis of this compound: The reagent may have degraded before or during the reaction, preventing the formation of the necessary N-acyliminium ion intermediate.[1] | 1. Verify Reagent Quality: Before use, check the integrity of the reagent. A freshly opened bottle from a reputable supplier is recommended. If the reagent has been stored for some time, consider purification by distillation under an inert atmosphere. 2. Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (at least 4 hours at >120 °C) or flame-dried under vacuum and cooled under a stream of inert gas (argon or nitrogen).[2] 3. Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are preferable.[3] If using solvents from a solvent purification system, ensure the drying columns are active. 4. Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using a Schlenk line or in a glovebox.[4] |
| Formation of unexpected byproducts, particularly N-methyl-2-pyrrolidone. | Incomplete reaction or side reactions due to moisture: The presence of water leads to the formation of N-methyl-2-pyrrolidone, which may not participate in the desired reaction or could lead to other side products. | 1. Analytical Confirmation: Use GC-MS or NMR spectroscopy to confirm the presence of N-methyl-2-pyrrolidone in your crude reaction mixture. The mass spectrum of N-methyl-2-pyrrolidone will show a molecular ion peak at m/z 99.[5] In the ¹H NMR spectrum, characteristic peaks for N-methyl-2-pyrrolidone will be present. 2. Improve Drying Procedures: Re-evaluate your procedure for drying starting materials and solvents. Consider using more effective drying agents or longer drying times. 3. Use of a Dehydrating Agent: For particularly sensitive reactions, consider adding a dehydrating agent compatible with your reaction conditions, such as molecular sieves. |
| Inconsistent reaction outcomes between batches. | Variable moisture content: The amount of adventitious water can vary between experiments, leading to inconsistent levels of reagent degradation. | 1. Standardize Handling Procedures: Implement a strict, standardized protocol for handling this compound and all other reagents and solvents.[6] 2. Karl Fischer Titration: If possible, perform Karl Fischer titration on your solvents and non-protic starting materials to quantify the water content and ensure it is below an acceptable threshold (typically <50 ppm). 3. Small-Scale Test Reaction: Before committing to a large-scale reaction, perform a small-scale test reaction to verify the quality of the reagents and the reaction conditions. |
| Difficulty in generating the N-acyliminium ion. | Insufficiently acidic catalyst or catalyst poisoning: The Lewis or Brønsted acid catalyst required to activate the this compound may be insufficient in quantity or may have been deactivated by moisture or other impurities.[1] | 1. Catalyst Quality and Stoichiometry: Ensure the acid catalyst is of high purity and used in the correct stoichiometric amount as determined by literature precedent or your own optimization. 2. Anhydrous Catalyst Handling: Handle the acid catalyst under inert atmosphere, especially if it is hygroscopic (e.g., anhydrous ZnCl₂). 3. Catalyst Choice: Consider using a different Lewis or Brønsted acid that may be more tolerant to trace amounts of moisture or more effective for your specific substrate.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen).[7] It is best stored in a cool, dry, and well-ventilated area away from sources of ignition. For long-term storage, refrigeration is recommended; however, the bottle must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[3]
Q2: I purchased this compound in a Sure/Seal™ bottle. What is the best way to handle it?
A2: Sure/Seal™ bottles are designed for the safe handling of air- and moisture-sensitive reagents.[8] To withdraw the reagent, use a clean, oven-dried syringe and needle. Puncture the septum and, under a positive pressure of inert gas, withdraw the desired amount. It is crucial to maintain a positive inert gas pressure within the bottle to prevent the ingress of air and moisture. After withdrawal, it is good practice to wrap the septum with Parafilm® to ensure a good seal, especially if the bottle will be used multiple times.
dot
Caption: Recommended workflow for handling Sure/Seal™ bottles.
Q3: How can I detect the hydrolysis of this compound in my sample?
A3: Several analytical techniques can be used to detect hydrolysis:
-
¹H NMR Spectroscopy: The hydrolysis product, N-methyl-2-pyrrolidone, has a distinct ¹H NMR spectrum. You will observe the disappearance of the methoxy signals of the starting material and the appearance of new signals corresponding to the protons of the pyrrolidone ring and the N-methyl group.
-
GC-MS: Gas chromatography-mass spectrometry is a highly sensitive method. You can develop a method to separate this compound from N-methyl-2-pyrrolidone and methanol. The mass spectrum of N-methyl-2-pyrrolidone will show a characteristic molecular ion peak at m/z 99.[5]
-
FT-IR Spectroscopy: While less definitive, FT-IR can provide clues. The disappearance of C-O stretches associated with the acetal and the appearance of a strong C=O stretch (around 1680 cm⁻¹) for the amide in N-methyl-2-pyrrolidone would indicate hydrolysis.
Q4: Can I use this compound that has been accidentally exposed to air?
A4: It is strongly discouraged. Exposure to atmospheric moisture will initiate hydrolysis, and the reagent will be a mixture of the starting material and its hydrolysis products. Using such a mixture will lead to lower yields, the formation of byproducts, and inconsistent results. If the exposure was minimal and brief, you might be able to salvage the reagent by distillation under a high vacuum and inert atmosphere, but it is generally safer and more efficient to use a fresh, unopened bottle.
Q5: What are some common applications of this compound where moisture sensitivity is a critical factor?
A5: this compound is primarily used as a precursor for N-acyliminium ions, which are powerful electrophiles in various carbon-carbon and carbon-heteroatom bond-forming reactions.[1] These reactions are fundamental in the synthesis of complex nitrogen-containing molecules, including alkaloids and other pharmaceutically relevant compounds.[9] The generation of the N-acyliminium ion requires an acid catalyst and is highly sensitive to water, as water will hydrolyze the precursor and quench the reactive intermediate.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned, dried in an oven at a minimum of 120 °C for at least 4 hours, and assembled while hot under a stream of dry nitrogen or argon. Alternatively, the assembled glassware can be flame-dried under vacuum.
-
Inert Atmosphere: The reaction setup should be connected to a Schlenk line or performed in a glovebox to maintain a positive pressure of inert gas throughout the experiment.[4]
-
Solvent Transfer: Anhydrous solvent should be transferred from a sealed bottle or a solvent purification system via a cannula or a dry syringe.[3]
-
Reagent Transfer: this compound should be transferred from its storage bottle (e.g., Sure/Seal™) to the reaction flask using a dry syringe under a positive pressure of inert gas.
-
Reaction Monitoring: Monitor the reaction progress using appropriate techniques (TLC, GC-MS, or NMR) by withdrawing aliquots under inert conditions.
-
Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and efficiently to minimize potential hydrolysis of any remaining starting material or acid-sensitive products.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
-
Sample Preparation: In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the anhydrous sample. Note the chemical shifts of the methoxy protons and the protons of the pyrrolidine ring.
-
Introduction of Moisture: To the NMR tube, add a small, known amount of D₂O (deuterium oxide) to initiate hydrolysis.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) to monitor the changes in the spectrum.
-
Data Analysis: Observe the decrease in the integration of the methoxy signals of the starting material and the corresponding increase in the integration of the signals for N-methyl-2-pyrrolidone and methanol. This will provide a qualitative and semi-quantitative measure of the rate of hydrolysis under these conditions.
References
- Benchchem. (2025). Stability issues and decomposition of N-acyliminium ions.
- ChemicalBook. (2024, March 12). How to synthesis N-Methyl-2-pyrrolidone.
- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
- PubMed. (2001). Toxic hygroscopic contact reaction to N-methyl-2-pyrrolidone.
- Organic Syntheses. (n.d.). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min....
- Lyondell Chemical Company. (n.d.). N-Methyl-2-Pyrrolidone.
- Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP).
- Google Patents. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- UIV CHEM. (2025, February 20). Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp.
- Green Chemistry (RSC Publishing). (2010).
- PubMed. (2016). Twenty-One Cases Involving Alpha-Pyrrolidinovalerophenone (α-PVP).
- FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- DuPont UK. (2012, November 1). Product Safety Summary Sheet.
- Benchchem. (2025). Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.
Sources
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Identifying side products in the reaction of lactam acetals with electrophiles
Technical Support Guide: Troubleshooting Reactions of Lactam Acetals with Electrophiles
Introduction: The Chemistry of Lactam Acetals
Subject: N-Alkyl-2,2-dialkoxy-lactams (e.g., N-methyl-2,2-dimethoxypyrrolidine). Function: These reagents are cyclic analogues of DMF-DMA. They act as powerful "chameleons" in organic synthesis, serving three distinct roles depending on conditions:
-
Formylating/Condensation Agents: Reacting with active methylenes to form enaminones (push-pull alkenes).
-
Alkylating Agents: Methylating acidic heteroatoms (O, N, S).
-
Dehydrating Agents: Scavenging water to revert to the stable lactam.
The Problem: Because they are high-energy species, they are prone to "scrambling" pathways where the reagent consumes itself or the electrophile in non-productive ways. This guide identifies those pathways and provides corrective protocols.
Module 1: The Hydrolysis Trap (The "Mystery" Impurity)
Issue: The most common side product is the parent lactam (e.g., N-methylpyrrolidone, NMP), formed when the acetal reacts with trace atmospheric moisture instead of the electrophile.
Diagnostic (NMR/TLC):
-
NMR: Disappearance of the distinctive acetal methoxy singlet (approx. 3.0–3.2 ppm) and appearance of the lactam carbonyl signal.
-
TLC: A low-running, UV-inactive spot (the lactam) that overlaps with polar products.
Root Cause: Lactam acetals are extremely moisture-sensitive. They hydrolyze faster than they condense with carbon nucleophiles.
Corrective Protocol:
-
Reagent Quality: Never use old bottles without testing. If the liquid has turned yellow/orange, it has likely polymerized or hydrolyzed.
-
Solvent Drying: Do not rely on "anhydrous" bottles. Distill solvents over CaH₂ or store over activated 4Å molecular sieves for 24 hours.
-
The "Scavenger" Strategy: Add a 5% excess of the lactam acetal to scavenge initial moisture, then add the electrophile.
Module 2: Competition Between Condensation and Alkylation
Issue: You intended to form a C=C bond (condensation), but instead isolated an O-methylated or N-methylated product.
Mechanism: Lactam acetals generate an immonium ion intermediate. If the electrophile contains an acidic proton (e.g., Carboxylic Acid, Phenol, Amide), the acetal will act as a methylating agent (transferring the alkoxy group) rather than a condensation agent.
Decision Logic:
-
Scenario A (Active Methylene, pKa 10-13): Condensation dominates. (Desired).
-
Scenario B (Acidic Proton, pKa < 5): O-Alkylation dominates. (Side Reaction).
Q: Why did my carboxylic acid turn into a methyl ester? A: The lactam acetal deprotonated the acid, forming a carboxylate salt and an iminium ion. The carboxylate then attacked the methyl group of the acetal (Sɴ2-like), releasing the neutral lactam as a byproduct.
Preventative Protocol:
-
Pre-Protection: Methylate or protect acidic protons (OH, NH, COOH) before introducing the lactam acetal.
-
Base Control: Do not add external bases; the acetal itself is basic enough to drive condensation.
Module 3: The "Stalled" Intermediate (Aminal)
Issue: The reaction mixture shows conversion of starting material, but the product lacks the expected UV absorbance (color) of the conjugated enaminone system.
Mechanism: The reaction proceeds in two steps:[1][2][3]
-
Addition: Electrophile attacks the acetal carbon (forms a saturated "aminal" intermediate).
-
Elimination: Loss of alcohol (MeOH/EtOH) to form the double bond. Side Product: If the alcohol is not removed, the equilibrium favors the saturated aminal or the reaction reverses.
Corrective Protocol (The "Drive-Off" Technique):
-
Temperature: These reactions are rarely successful at Room Temp. Heat to 60–80°C .
-
Open System: Do not seal the vessel. Use a drying tube or a slow stream of N₂ to carry away the methanol vapor.
-
Solvent Switch: Use a solvent with a boiling point higher than methanol (e.g., Toluene, Xylene) and use a Dean-Stark trap or molecular sieves in the reaction flask to sequester the alcohol.
Module 4: Purification & Stability on Silica
Issue: The crude NMR looks perfect, but the product degrades into the parent lactam and starting electrophile during column chromatography.
Root Cause: Enaminones (the condensation products) are acid-labile . The acidic surface of standard silica gel protonates the enamine
Purification Protocol:
-
Pre-treat Silica: Slurry the silica gel in Hexane/EtOAc containing 1–2% Triethylamine (Et₃N) before loading the column.
-
Elution: Maintain 0.5% Et₃N in the eluent system.
-
Alternative: Use Neutral Alumina (Grade III) if the compound is extremely sensitive.
Visual Troubleshooting Guides
Figure 1: Mechanistic Divergence & Side Products
This diagram illustrates how the reaction diverges based on the nature of the electrophile and the presence of water.[4]
Caption: Reaction pathways of lactam acetals showing the competition between productive condensation (green), destructive hydrolysis (red), and side-reaction alkylation (yellow).
Figure 2: Purification Decision Logic
Follow this flow to prevent product degradation during isolation.
Caption: Decision matrix for the purification of lactam acetal condensation products.
Summary of Key Data
| Parameter | Productive Pathway | Side Pathway (Impurity) | Solution |
| Reagent Stoichiometry | 1.1 – 1.5 eq | Excess leads to self-polymerization (tars) | Use slight excess; monitor by TLC. |
| Temperature | 60°C – 100°C | Room Temp (Stalls at Aminal) | Heat to drive off alcohol. |
| Solvent | Toluene, DMF, Xylene | Wet solvents (Hydrolysis) | Distill over CaH₂; use sieves. |
| Substrate Acidity | pKa > 10 (Active Methylene) | pKa < 5 (COOH, OH) | Protect acidic protons (Esters/Ethers). |
| Work-up | Evaporation / Neutral Column | Acidic Wash / Acidic Silica | Avoid acid; use Et₃N in column. |
References
-
Anand, N., & Singh, J. (1989). Chemistry of lactam acetals. Tetrahedron, 44(19), 5975-5999. Link
- The authoritative review on the synthesis and reactivity of lactam acetals.
- Kantlehner, W. (1979). The Chemistry of Amide Acetals. Advances in Organic Chemistry, 9(2), 181-321.
-
Abdulla, R. F., & Brinkmeyer, R. S. (1979). The Chemistry of Formamide Acetals. Tetrahedron, 35(14), 1675-1735. Link
- Covers the analogous chemistry of DMF-DMA, relevant for understanding the alkyl
-
Organic Chemistry Portal. (n.d.). Amide Acetals in Synthesis. Link
- General reaction conditions and functional group comp
Sources
- 1. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
Validation & Comparative
Structural Validation and Stability Benchmarking: 1H NMR Analysis of 2,2-Dimethoxy-1-methylpyrrolidine
Executive Summary & Application Context
2,2-Dimethoxy-1-methylpyrrolidine (DMP) represents a "masked" form of the polar aprotic solvent N-methyl-2-pyrrolidone (NMP). Functionally, it belongs to the class of lactam acetals . Unlike its parent amide, DMP is a highly reactive electrophile, often utilized in organic synthesis for:
-
Methylation reactions (acting as a methyl cation equivalent).
-
Formylation-type reactions (similar to DMF-DMA).
-
Heterocycle synthesis (generation of amidines).
The Critical Challenge: DMP is thermodynamically unstable in the presence of moisture. Hydrolysis is rapid and irreversible, regenerating NMP and methanol. Therefore, the "performance" of this reagent is defined by its purity and structural integrity .
This guide provides a comparative NMR analysis to distinguish the active reagent (DMP) from its degradation products (NMP + MeOH), offering a self-validating protocol for quality assurance.
Comparative Spectral Analysis: Reagent vs. Degradant
The most effective way to validate DMP is to contrast it against its hydrolysis product, NMP. The electronic environment of the nitrogen atom changes drastically from an amine-like character in the acetal to an amide character in the lactam.
Chemical Shift Benchmarking (CDCl₃)
| Feature | This compound (Active Reagent) | N-Methyl-2-pyrrolidone (Degradation Product) | Diagnostic Significance |
| Nitrogen Hybridization | sp³ (Amine-like) | sp² (Amide, conjugated) | Primary Purity Check |
| N-CH₃ (Singlet) | δ 2.30 – 2.35 ppm | δ 2.82 ppm | Crucial: Amide resonance deshields the N-Me in NMP. Upfield shift indicates intact acetal. |
| Acetal/Methoxy (-OCH₃) | δ 3.20 – 3.25 ppm (Singlet, 6H) | Absent | Look for Methanol byproduct (singlet @ δ 3.49 ppm) if degrading. |
| C5-H₂ (Ring, adj. to N) | δ ~2.50 – 2.60 ppm | δ 3.38 ppm | Amide conjugation deshields these protons in NMP. |
| C3-H₂ (Ring, adj. to C2) | δ ~1.80 – 1.90 ppm | δ 2.36 ppm | Adjacent carbonyl in NMP deshields these protons. |
Mechanistic Insight: Why the Shift?
In NMP, the nitrogen lone pair is delocalized into the carbonyl group (resonance), creating partial double-bond character and reducing electron density on the N-methyl group. This causes a downfield shift (deshielding) to ~2.8 ppm.
In DMP, the C2 position is tetrahedral (sp³). The resonance is broken. The nitrogen behaves as a tertiary amine, shielding the N-methyl group and moving it upfield to ~2.3 ppm.
Visualization: Hydrolysis Pathway & Signal Logic
The following diagrams illustrate the chemical pathway of degradation and the logic flow for interpreting the NMR spectrum.
Degradation Pathway
Caption: Chemical degradation pathway. Note the release of 2 equivalents of methanol per mole of NMP formed.
Spectral Interpretation Logic Tree
Caption: Decision matrix for assessing reagent quality based on N-Methyl chemical shift location.
Experimental Protocol: "Dry" NMR Acquisition
Because DMP is moisture-sensitive, standard NMR preparation (using "off-the-shelf" CDCl₃) often leads to in situ hydrolysis, giving false negatives regarding the bulk material's purity.
Reagents & Equipment
-
Solvent: CDCl₃ (Stored over 4Å Molecular Sieves) or C₆D₆ (Benzene-d6 is preferred for extreme sensitivity).
-
Neutralization: Basic Alumina (Activity I) or anhydrous K₂CO₃.
-
Standard: Tetramethylsilane (TMS) internal reference (0.00 ppm).[1]
Step-by-Step Workflow
-
Solvent Pre-treatment (Critical):
-
Standard CDCl₃ is often acidic due to photolysis (forming HCl). This catalyzes acetal hydrolysis.
-
Action: Pass 0.7 mL of CDCl₃ through a short pipette plug of basic alumina directly into the NMR tube immediately before use.
-
-
Sample Preparation:
-
Weigh ~10-15 mg of DMP analyte.
-
Dissolve in the pre-treated (neutralized/dried) CDCl₃.
-
Time Sensitivity: Acquire the spectrum within 10 minutes of dissolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans: 8-16 (Sufficient for high concentration).
-
Relaxation Delay (D1): > 2 seconds (Ensure accurate integration of Methyl singlets).
-
-
Integration & Calculation:
-
Set TMS to 0.00 ppm.
-
Integrate the signal at 2.3 ppm (
) and 2.8 ppm ( ). -
Molar Purity % =
.
-
References
-
N-Methyl-2-pyrrolidone Spectral Data
-
National Institute of Standards and Technology (NIST). Mass Spectrum and Associated Data for N-Methyl-2-pyrrolidone.
-
-
General NMR Chemical Shifts of Amides vs.
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
-
- Lactam Acetal Reactivity: Bredereck, H., et al. "Säureamid-Reaktionen, XLIV. Synthese und Reaktionen von Lactamacetalen." Chemische Berichte, 1964. (Foundational text on the synthesis and instability of lactam acetals).
-
Solvent Impurity Data (Methanol/Water in CDCl3)
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.
-
Sources
A Comparative Guide to Formylating Agents: 2,2-dimethoxy-1-methylpyrrolidine vs. DMF-DMA
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent for formylation and related C1-unit transfer reactions is a critical decision that can significantly impact synthetic efficiency and yield. Among the myriad of available reagents, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has established itself as a workhorse in organic synthesis. However, its cyclic counterpart, 2,2-dimethoxy-1-methylpyrrolidine, derived from N-methyl-2-pyrrolidone, presents an alternative with potentially distinct reactivity profiles. This in-depth technical guide provides a comparative analysis of these two reagents, delving into their mechanistic nuances, reactivity, and practical applications, supported by experimental insights.
Introduction: The Amide Acetal Family
Both this compound and DMF-DMA belong to the class of amide acetals. These compounds are characterized by a carbon atom bonded to a nitrogen and two alkoxy groups. Their utility in synthesis stems from the electrophilic nature of this central carbon, making them excellent reagents for the formylation of active methylene compounds, the formation of enamines, and the synthesis of various heterocyclic systems.[1][2]
DMF-DMA (Dimethylformamide dimethyl acetal) is an acyclic amide acetal that is widely commercially available and has been extensively studied.[3][4] Its reactivity is well-documented, making it a reliable choice for many transformations.
This compound , a cyclic amide acetal, is less commonly employed and, consequently, less documented in comparative studies. Its cyclic nature, however, is expected to impart distinct steric and electronic properties that can influence its reactivity.
Mechanistic Considerations and Reactivity Profiles
The core reactivity of both reagents involves the nucleophilic attack of a substrate on the electrophilic carbon of the amide acetal, followed by the elimination of methanol.[5] In the case of active methylene compounds, this leads to the formation of an enamine intermediate.
The primary distinction in their reactivity is anticipated to arise from their structural differences:
-
Cyclic vs. Acyclic Structure: Cyclic acetals, in general, are known to be more stable than their acyclic counterparts.[6] This increased stability in this compound could translate to a requirement for more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to DMF-DMA to achieve similar reactivity. Conversely, the constrained cyclic structure may also influence the stereochemical outcome of certain reactions.
-
Steric Hindrance: The pyrrolidine ring in this compound may present a different steric environment around the reactive center compared to the freely rotating methyl groups in DMF-DMA. This could lead to differences in substrate scope and regioselectivity.
-
Leaving Group Ability: The initial step of the reaction involves the departure of a methoxide ion. While the leaving group is the same for both reagents, the stability of the resulting oxocarbenium ion intermediate will be influenced by the overall structure of the molecule. The five-membered ring in the pyrrolidine-derived intermediate may impose conformational constraints that affect its stability and subsequent reactivity.
A useful analogue for understanding the impact of the leaving group on reactivity comes from the comparison of DMF-DMA with Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[7][8] Bredereck's reagent generates a tert-butoxide ion, which is a stronger base than the methoxide ion generated from DMF-DMA.[8] This makes Bredereck's reagent more effective at deprotonating weakly acidic methylene and methyl groups, often resulting in higher yields.[8][9] While this compound still generates methoxide, the overall reactivity can be influenced by the stability of the cyclic intermediate.
Comparative Data and Applications
Due to a scarcity of direct comparative studies in the literature, a side-by-side quantitative comparison is challenging. However, we can extrapolate from the known applications and typical reaction conditions for DMF-DMA and make informed predictions for this compound.
| Feature | DMF-DMA (Acyclic) | This compound (Cyclic) |
| Structure | Acyclic, flexible | Cyclic, more rigid |
| Stability | Generally less stable than cyclic acetals | Expected to be more stable than DMF-DMA[6] |
| Reactivity | Highly reactive, often proceeds under mild conditions | Potentially less reactive, may require higher temperatures or longer reaction times |
| Substrate Scope | Very broad, extensively documented[3][4] | Likely broad, but may exhibit different selectivity due to steric factors |
| Byproducts | Methanol, Dimethylamine | Methanol, 1-methyl-2-pyrrolidone (upon hydrolysis) |
| Commercial Availability | Widely available | Less common, may require synthesis |
Applications of DMF-DMA are extensive and include:
-
Enamine and Enaminone Synthesis: A primary application is the reaction with active methylene compounds to form enamines, which are versatile intermediates in organic synthesis.[10]
-
Heterocycle Synthesis: DMF-DMA is a key building block for a wide variety of heterocyclic systems, including pyrimidines, pyridines, and indoles.[2]
-
Formylation and Methylation: It can act as a formylating agent for amines and a methylating agent for carboxylic acids.[1]
For This compound , similar applications in enamine formation and heterocycle synthesis are expected. The choice between the two reagents may come down to factors such as desired reactivity, substrate compatibility, and the specific reaction conditions that can be tolerated.
Experimental Protocols
Below are representative experimental protocols for the use of DMF-DMA. For this compound, similar conditions can be employed as a starting point, with the understanding that optimization of temperature and reaction time may be necessary.
Protocol 1: General Procedure for the Formation of an Enaminone from a Ketone using DMF-DMA
Materials:
-
Ketone (1.0 equiv)
-
DMF-DMA (1.2 equiv)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone and anhydrous toluene.
-
Add DMF-DMA to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 2: Proposed Procedure for the Formation of an Enaminone using this compound
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
Follow the same setup as for DMF-DMA.
-
Heat the reaction mixture to reflux. Due to the potentially lower reactivity, a higher reflux temperature (e.g., using xylene as a solvent) or a longer reaction time may be required.
-
Monitor the reaction closely by TLC to determine the optimal reaction time.
-
Workup and purification would be analogous to the procedure with DMF-DMA.
Visualization of Reaction Mechanisms
To illustrate the key mechanistic steps, the following diagrams are provided in DOT language.
Caption: Generalized reaction pathways for enamine formation.
Caption: A typical experimental workflow for enamine synthesis.
Conclusion and Future Perspectives
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and the need for fine-tuning of reactivity and selectivity. Further research directly comparing the reactivity of these and other cyclic amide acetals is warranted to fully elucidate their synthetic potential and provide a clearer guide for their application in complex molecule synthesis.
References
-
Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. [Link]
-
PMC. (2025, September 1). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. [Link]
-
ResearchGate. (n.d.). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). [Link]
-
Grokipedia. (n.d.). tert -Butoxybis(dimethylamino)methane. [Link]
-
Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. [Link]
-
MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]
-
ResearchGate. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry | Request PDF. [Link]
-
ACS Publications. (2020, July 27). Catalyst-Free Metathesis of Cyclic Acetals and Spirocyclic Acetal Covalent Adaptable Networks | ACS Macro Letters. [Link]
-
Organic Chemistry Portal. (n.d.). DMF as Carbon Source: Rh-Catalyzed α-Methylation of Ketones. [Link]
-
ResearchGate. (2025, August 10). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis | Request PDF. [Link]
-
Liskon Biological. (2024, April 26). Applications of DMF-DMA in Organic Synthesis. [Link]
-
RSC Publishing. (2017, March 6). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Link]
-
UCHEM. (n.d.). UCHEM-BREDERECK'S REAGENT. [Link]
-
ResearchGate. (2005, June 1). Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. [Link]
-
eBooks. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
RSC Publishing. (n.d.). Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. [Link]
-
ChemRxiv. (n.d.). A predictive model for thiol reactivity of N-heteroaryl α-methylene–γ- lactams—a medicinally relevant. [Link]
-
Wikipedia. (n.d.). Stereoelectronic effect. [Link]
-
VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link]
-
MDPI. (2019, January 12). Chemistry of Bridged Lactams: Recent Developments. [Link]
-
VAST JOURNALS SYSTEM. (n.d.). GREEN CHEMISTRY TOWARDS THE SYNTHESIS OF SOME 2-PYRROLIDINONE DERIVATIVES TỔNG HỢP MỘT SỐ DẪN XUẤT CỦA 2-PYRROLID. [Link]
- Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)
-
ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]
-
Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). [Link]
-
Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of 2,2-Disubstituted Terminal Epoxides via Dimethyloxosulfonium Methylide Addition to Ketones. [Link]
-
PMC. (n.d.). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. [Link]
Sources
- 1. DMF as Carbon Source: Rh-Catalyzed α-Methylation of Ketones [organic-chemistry.org]
- 2. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]
- 3. Applications of DMF-DMA in Organic Synthesis - LISKON [liskonchem.com]
- 4. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2,2-dimethoxy-1-methylpyrrolidine and 2,2-dimethoxytetrahydroazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structure and Synthesis
2,2-dimethoxy-1-methylpyrrolidine and 2,2-dimethoxytetrahydroazepine are the dimethyl acetals derived from the corresponding N-methylated lactams: N-methyl-2-pyrrolidone (a 5-membered ring) and N-methyl-ε-caprolactam (a 7-membered ring). The core structural difference lies in the ring size, which profoundly influences their conformational flexibility and inherent ring strain, and consequently, their reactivity.
The synthesis of these lactam acetals typically proceeds via a two-step sequence starting from the parent lactam. The first step involves the O-alkylation of the lactam to form the corresponding lactim ether (a cyclic imidate). This is commonly achieved using powerful alkylating agents like dimethyl sulfate or Meerwein's salt (triethyloxonium tetrafluoroborate)[1]. The resulting lactim ether is then treated with methanol under acidic conditions to yield the desired dimethyl acetal.
Theoretical Framework for Reactivity Comparison
The reactivity of these cyclic ketals is primarily dictated by two key factors: ring strain and stereoelectronic effects . These factors influence the stability of the ground state and the transition state of reactions, most notably in hydrolysis and reactions with nucleophiles.
Ring Strain: A Driving Force for Reactivity
The stability of cyclic compounds is inversely related to their ring strain. Five-membered rings, such as the pyrrolidine ring in this compound, are known to have relatively low ring strain. In contrast, seven-membered rings, like the tetrahydroazepine ring, generally exhibit higher ring strain due to a combination of angle strain and transannular strain (unfavorable interactions between atoms across the ring)[2][3].
This difference in ground-state energy has significant implications for their reactivity. Reactions that lead to the opening of the ring or a change in hybridization of the ring atoms from sp³ to sp² can relieve ring strain. Therefore, it is predicted that 2,2-dimethoxytetrahydroazepine will be more reactive towards hydrolysis and nucleophilic attack than this compound . The relief of the greater ring strain in the seven-membered ring provides a thermodynamic driving force for reactions that break the acetal moiety.
| Ring System | Ring Size | Relative Ring Strain (Qualitative) | Predicted Relative Reactivity |
| 1-Methylpyrrolidine | 5 | Low | Lower |
| Tetrahydroazepine | 7 | Higher | Higher |
| Table 1: Predicted relative reactivity based on ring strain. |
Stereoelectronic Effects in Acetal Hydrolysis
The hydrolysis of acetals proceeds via a carbocation intermediate, and the stability of this intermediate is crucial in determining the reaction rate. Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a significant role in this process[4]. For the cleavage of a C-O bond to occur, it is most favorable for a non-bonding electron pair on an adjacent oxygen atom to be oriented anti-periplanar to the breaking bond. This alignment allows for the donation of electron density into the antibonding orbital of the leaving group, stabilizing the developing positive charge.
In both this compound and 2,2-dimethoxytetrahydroazepine, the lone pairs on the ring nitrogen and the exocyclic oxygen atoms can participate in stabilizing the carbocation intermediate. However, the conformational flexibility of the seven-membered ring in 2,2-dimethoxytetrahydroazepine may allow for a more favorable alignment of orbitals to stabilize the transition state compared to the more constrained five-membered ring.
A simplified workflow for the acid-catalyzed hydrolysis of the two lactam acetals.
Experimental Protocols
While direct comparative experimental data is scarce, the following protocols outline the general synthesis of the precursor lactams and a proposed experiment to compare the hydrolytic stability of the target acetals.
Synthesis of N-Methyl-2-pyrrolidone
N-Methyl-2-pyrrolidone is commercially available, but can also be synthesized from γ-butyrolactone and methylamine[4][5].
Procedure:
-
In a high-pressure reactor, charge γ-butyrolactone and an excess of methylamine (typically a 1.5 to 2-fold molar excess).
-
Heat the mixture to 250-300 °C for 4-6 hours. The pressure will increase due to the formation of water.
-
After cooling, carefully vent the reactor.
-
The crude product is purified by fractional distillation to yield N-methyl-2-pyrrolidone.
Synthesis of N-Methyl-ε-caprolactam
N-Methyl-ε-caprolactam can be prepared by the N-alkylation of ε-caprolactam[6].
Procedure:
-
Dissolve ε-caprolactam in a suitable aprotic solvent such as toluene or DMF.
-
Add a strong base, such as sodium hydride, portion-wise at 0 °C to form the sodium salt of the lactam.
-
Add methyl iodide dropwise to the suspension at 0 °C and then allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation.
Proposed Experiment: Comparative Hydrolysis Rate Determination
To empirically compare the reactivity of this compound and 2,2-dimethoxytetrahydroazepine, a simple hydrolysis experiment can be conducted, monitoring the disappearance of the starting material by NMR spectroscopy or GC-MS.
Procedure:
-
Prepare separate standard solutions of this compound and 2,2-dimethoxytetrahydroazepine of known concentration in a suitable deuterated solvent (e.g., CD3CN or D2O with a co-solvent).
-
To each NMR tube, add a catalytic amount of a strong acid (e.g., DCl in D2O).
-
Monitor the reaction at regular time intervals by acquiring ¹H NMR spectra.
-
The rate of hydrolysis can be determined by following the decrease in the integration of a characteristic peak of the starting material (e.g., the methoxy protons) and the corresponding increase in the integration of the product peaks.
-
The pseudo-first-order rate constants can then be calculated and compared.
Expected Outcome: Based on the principles of ring strain, it is anticipated that 2,2-dimethoxytetrahydroazepine will hydrolyze at a significantly faster rate than this compound under identical acidic conditions.
Workflow for synthesis and predicted reactivity comparison.
Conclusion
In the absence of direct comparative experimental data, a theoretical analysis based on fundamental principles of organic chemistry provides a strong basis for predicting the relative reactivity of this compound and 2,2-dimethoxytetrahydroazepine. The greater inherent ring strain of the seven-membered tetrahydroazepine ring system is expected to render it more susceptible to reactions that lead to ring opening or a change in hybridization, such as hydrolysis and nucleophilic attack, when compared to its five-membered pyrrolidine counterpart. This predictive understanding is a valuable tool for chemists in designing synthetic strategies that leverage the differential reactivity of these important heterocyclic intermediates. Further experimental investigation is warranted to quantify these reactivity differences and to fully exploit their synthetic potential.
References
- Benson, R. E.; Cairns, T. L. O-Methylcaprolactim. Org. Synth.1955, 35, 79. DOI: 10.15227/orgsyn.035.0079
- Deslongchamps, P. Stereoelectronic Effects in Organic Chemistry; Pergamon Press: Oxford, 1983.
- Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
Imming, P.; Klar, B.; Dix, D. Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. J. Med. Chem.2000 , 43 (22), 4328–4331.[7]
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006.
- Ullmann's Encyclopedia of Industrial Chemistry, 7th ed.; Wiley-VCH: Weinheim, Germany, 2007.
- Jouyban, A.; Fakhree, M. A. A.; Shayanfar, A. Review of pharmaceutical applications of N-methyl-2-pyrrolidone. J. Pharm. Pharm. Sci.2010, 13(4), 524-535.
- Popov, K.; Somfai, P. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. J. Org. Chem.2016, 81(8), 3470-3472.
- Shvekhgeimer, M.-G. A. Five-, Six-, and Seven-membered Lactim Ethers. Methods of Synthesis and Chemical Properties. (Review). Chemistry of Heterocyclic Compounds2005, 41(5), 551-591.
-
Alper, H.; Blais, V. Conversion of five-, six-, and seven-membered lactams to racemic or scalemic 2-substituted heterocycles by amidoalkylation. J. Org. Chem.2000 , 65(24), 8043-8048.[8]
- Meerwein, H.; Borner, P.; Fuchs, O.; Sasse, H. J.; Schrodt, H.; Spille, J. Über Säureamide, I. Mitteil.: Die Alkylierung von Säureamiden mit Triäthyloxoniumsalzen. Chem. Ber.1956, 89(9), 2060-2079.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of five-, six-, and seven-membered lactams to racemic or scalemic 2-substituted heterocycles by amidoalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Definitive Purity Validation of 2,2-dimethoxy-1-methylpyrrolidine via GC-MS
Introduction: The Critical Role of Purity for a Niche Reagent
2,2-dimethoxy-1-methylpyrrolidine (CAS No: 39650-82-3) is a heterocyclic amine of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its utility as a reactive intermediate and building block demands an exceptionally high degree of purity. In the context of drug development, even trace impurities can lead to unforeseen side reactions, altered pharmacological profiles, or significant delays in regulatory approval. Therefore, a robust, validated analytical method for purity assessment is not merely a quality control measure; it is a foundational requirement for reproducible science and successful downstream applications.
This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method as the gold standard for the purity determination of this compound.
The Analytical Challenge: Anticipating the Impurity Profile
Effective purity validation begins with understanding the potential impurities. The common synthesis of this compound involves the reaction of 1-methyl-2-pyrrolidinone (NMP) with a methylating agent like dimethyl sulfate.[1] This synthetic route informs our analytical strategy, as potential impurities may include:
-
Unreacted Starting Materials: Residual 1-methyl-2-pyrrolidinone (NMP).
-
Reagent Residues: Traces of dimethyl sulfate and its hydrolysis products.
-
By-products: Compounds formed from side reactions.
-
Solvent Residues: Any solvents used during the reaction or workup.
A successful analytical method must be capable of separating, identifying, and quantifying the primary compound from this diverse array of potential contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Approach
For volatile and semi-volatile compounds like this compound, GC-MS is the preferred analytical technique.[3] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
-
Gas Chromatography (GC): This technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The result is a chromatogram, where different compounds elute at distinct retention times.
-
Mass Spectrometry (MS): As compounds exit the GC column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound—a molecular fingerprint.
This combination allows for not only the quantification of the target analyte but also the structural elucidation of unknown impurities, making it a cornerstone of pharmaceutical analysis.[4][5]
A Self-Validating System: Protocol Development and Validation
A method is only trustworthy if it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[6] Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[5][6]
Detailed Experimental Protocol for GC-MS Validation
1. Instrumentation and Reagents
-
Gas Chromatograph: Agilent 7890A (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7][8] The low polarity is suitable for separating a range of potential impurities with varying boiling points.
-
Reagents: Certified Reference Standard (CRS) of this compound (>99.5% purity), HPLC-grade Dichloromethane (DCM).
-
Carrier Gas: Helium, 99.999% purity.
2. Chromatographic Conditions
-
Injector Temperature: 250°C. Rationale: Ensures rapid volatilization without thermal degradation.
-
Injection Mode: Split (100:1). Rationale: Prevents column overloading and ensures sharp peaks for the main component.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
Rationale: The initial hold allows for good separation of highly volatile solvents. The ramp rate provides a balance between resolution and analysis time.
-
-
Carrier Gas Flow: 1.2 mL/min (Constant Flow).
3. Mass Spectrometer Conditions
-
Ion Source: Electron Ionization (EI) at 70 eV. Rationale: Standard EI energy creates reproducible fragmentation patterns for library matching.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35 - 350 amu. Rationale: Covers the molecular weight of the target (145.2 g/mol ) and potential lower/higher weight impurities.[1]
-
Solvent Delay: 3 minutes. Rationale: Protects the MS filament from the solvent front.
4. Validation Procedure
-
Specificity: Inject the diluent (DCM), a known impurity (NMP), and the test sample. The method is specific if the peak for this compound is well-resolved from all other peaks.
-
Linearity & Range: Prepare a series of at least five concentrations of the CRS, for example, from 0.01 mg/mL to 1.5 mg/mL. Plot the peak area against concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.
-
Accuracy: Analyze samples with a known amount of spiked CRS at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Accuracy is expressed as the percentage recovery, with an acceptance criterion typically between 98.0% and 102.0%.
-
Precision:
-
Repeatability: Perform six replicate injections of the same sample. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should meet a predefined acceptance criterion (e.g., ≤ 2.0%).
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically where the signal-to-noise ratio is at least 10:1. This is critical for controlling trace impurities.
Comparison of Purity Validation Techniques
While GC-MS is the gold standard, other techniques can provide complementary information or may be used in specific contexts. The choice of method depends on the specific question being asked.
| Technique | Principle | Pros for this compound | Cons |
| GC-MS | Separation by volatility, detection by mass | Gold Standard. High sensitivity and specificity.[3] Unambiguously identifies unknown impurities. Excellent for volatile/semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. Requires higher capital investment. |
| HPLC-UV | Separation by polarity, detection by UV absorbance | Good for quantifying known, UV-active impurities. Can analyze non-volatile compounds.[9][10] | The target compound lacks a strong chromophore, leading to poor sensitivity. Cannot identify unknown impurities without a reference standard.[11] |
| qNMR | Quantitative Nuclear Magnetic Resonance | Provides an absolute purity value without a specific reference standard for the analyte itself (uses a universal internal standard). Gives structural information. | Lower sensitivity compared to GC-MS. Can be complex to interpret if multiple impurities have overlapping signals. Requires specialized equipment and expertise. |
| Karl Fischer Titration | Coulometric or volumetric titration | Gold Standard for water content. Highly accurate and specific for water, which is a common impurity that GC-MS is not ideal for quantifying. | Only measures water content; provides no information on other organic impurities. |
Conclusion: An Integrated and Defensible Strategy
For the comprehensive purity validation of this compound, a validated GC-MS method is the most robust, sensitive, and scientifically defensible choice. It provides the necessary specificity to separate the analyte from process-related impurities and the definitive identification power to characterize them. While techniques like Karl Fischer titration are essential for complementary analyses such as water content, GC-MS remains the core of a rigorous quality control strategy. By following the detailed validation protocol outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable research outcomes and safer therapeutic products.
References
-
Pyrrolidine, 2,2-dimethoxy-1-methyl-. LookChem. [Link]
-
Validation of GC/ GC-MS methodologies. ComplianceIQ. [Link]
-
GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc.[Link]
-
2,2-diethoxy-1-methyl-pyrrolidine | CAS#:826-41-5. Chemsrc. [Link]
-
Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 629(2), 235-247. [Link]
-
Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. Lawrence Livermore National Laboratory. [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor.org. [Link]
-
Turesky, R. J., et al. (1992). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 13(12), 2207-2212. [Link]
-
Jhu, S. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 714-726. [Link]
-
Synthesis of substituted pyrrolidines. DiVA portal. [Link]
-
Jhu, S. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4). [Link]
-
2,2-Diethoxy-1-methylpyrrolidine. PubChem. [Link]
-
Shanaida, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7254. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
This compound (C7H15NO2). PubChemLite. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]
-
This compound. PubChem. [Link]
-
Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link]
-
Leça, J. M., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8075-8084. [Link]
-
GC/MS-LC/MS multi-residue method. University of Guelph. [Link]
-
GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST JOURNALS SYSTEM. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. ResearchGate. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall University. [Link]
-
Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash. Chromatography Online. [Link]
-
N-Methyl-2-pyrrolidone. Wikipedia. [Link]
-
Chromatography Corner. Wasson-ECE Instrumentation. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C7H15NO2 | CID 11073552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Validation of GC/ GC-MS methodologies [complianceiq.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. marshall.edu [marshall.edu]
- 9. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Kinetic Isotope Effects & Stereoelectronic Control: 2,2-Dimethoxy-1-methylpyrrolidine vs. Acyclic Amide Acetals
Content Type: Technical Comparison Guide Audience: Physical Organic Chemists, Process Chemists, and Drug Development Scientists Focus: Mechanistic elucidation of amide acetal hydrolysis via Kinetic Isotope Effects (KIE) and stereoelectronic principles.
Executive Summary: The Mechanistic Probe
2,2-dimethoxy-1-methylpyrrolidine is not merely a reagent; it is a canonical substrate used to interrogate the tetrahedral intermediate of amide hydrolysis. Unlike acyclic analogs (e.g., N,N-dimethylformamide dimethyl acetal), this cyclic amide acetal possesses a conformationally restricted nitrogen lone pair.
This guide compares the kinetic behavior of this compound against acyclic alternatives, focusing on how Kinetic Isotope Effects (KIE) reveal the dominance of stereoelectronic control (Deslongchamps' hypothesis) over simple steric factors.
Mechanistic Architecture & Stereoelectronic Control
To understand the KIE data, one must first understand the orbital requirements. The hydrolysis of amide acetals is governed by the Theory of Stereoelectronic Control , which dictates that the cleavage of a C–O bond is facilitated only when the remaining heteroatom lone pairs are antiperiplanar (APP) to the leaving group bond.[1]
The Cyclic Constraint
In this compound, the five-membered ring locks the nitrogen lone pair into a specific orientation.
-
Protonation: Occurs on the methoxy oxygen.
-
Cleavage: The C–O bond breaks to form an N-acyliminium ion.
-
Orbital Alignment: The nitrogen lone pair (
) must align antiperiplanar to the orbital of the leaving methoxy group to assist expulsion.
Diagram: Stereoelectronic Pathway
The following diagram illustrates the critical orbital alignment required for hydrolysis, distinguishing the cyclic constraint from acyclic freedom.
Caption: Pathway of acid-catalyzed hydrolysis showing the rate-determining step (RDS) governed by orbital alignment.
Kinetic Isotope Effects (KIE) Analysis
Kinetic Isotope Effects are the primary tool for validating the transition state structure of this reaction.
Solvent Kinetic Isotope Effect (SKIE)
The hydrolysis is typically performed in
-
Observation: Normal SKIE (
). -
Typical Value:
(depending on pH buffer). -
Interpretation: This indicates General Acid Catalysis . A proton is being transferred in the rate-determining step (RDS). If the reaction were Specific Acid Catalyzed (rapid equilibrium protonation followed by slow cleavage), the SKIE would often be inverse or near unity due to the higher concentration of
in (since is a stronger acid than in their respective solvents).
Secondary Deuterium KIE (SDKIE)
Replacing the hydrogen atoms on the methyl group or the ring carbons adjacent to the nitrogen ($ \alpha $-hydrogens) with deuterium.
-
Observation:
(per D). -
Interpretation: As the C–O bond breaks and the C=N bond begins to form (rehybridization from
to ), the tightening of the vibrational modes or hyperconjugative stabilization leads to a normal secondary KIE. This confirms the formation of an oxocarbenium/iminium ion character in the transition state.
Comparative Analysis: Cyclic vs. Acyclic
This table contrasts this compound with its acyclic counterpart, N,N-dimethylformamide dimethyl acetal (DMF-DMA).
| Feature | This compound (Cyclic) | DMF Dimethyl Acetal (Acyclic) |
| Conformational Freedom | Restricted. Ring locks N-lone pair orientation. | Free Rotation. C-N bond can rotate to optimize alignment. |
| Entropic Factors | Low. Pre-organized for reaction (or resistance). | High. Must lose entropy to achieve antiperiplanar geometry. |
| Hydrolysis Rate ( | Faster (typically). Relief of steric strain in the tetrahedral state often accelerates leaving group departure. | Slower. Requires conformational adjustment before cleavage. |
| Stereoelectronic Control | Strict. Cleavage only occurs if the ring conformation allows | Flexible. Molecule rotates to find the lowest energy pathway. |
| Primary Utility | Probing transition state geometry and orbital rules. | Synthetic reagent for methylation/formylation . |
Experimental Protocol: Determining KIE
To replicate these findings or benchmark a new derivative, follow this self-validating kinetic protocol.
Method: UV-Vis Spectrophotometric Kinetics
Objective: Determine the pseudo-first-order rate constants (
Reagents & Setup
-
Substrate: this compound (freshly distilled).
-
Buffer: Phosphate or Acetate buffer (0.1 M), adjusted to identical pL (pH or pD).
-
Note:
.
-
-
Detection: UV Spectrophotometer monitoring formation of N-methylpyrrolidone (NMP) at 210–220 nm (amide bond absorbance).
Workflow
-
Preparation: Prepare two buffer solutions:
-
Solution A:
buffer at pH 7.0. -
Solution B:
buffer at pD 7.0.
-
-
Initiation: Inject
of substrate stock (in MeCN) into of Solution A in a quartz cuvette. Invert rapidly to mix ( ). -
Data Acquisition: Record absorbance (
) every 10 seconds for 10 minutes (or until half-lives). -
Replication: Repeat step 2-3 with Solution B (
). -
Calculation:
-
Fit data to First-Order Kinetic Equation:
. -
Calculate KIE:
.
-
Validation Criteria
-
Linearity: The plot of
vs. time must be linear ( ). -
Isosbestic Points: If scanning full spectrum, sharp isosbestic points indicate no accumulation of long-lived intermediates.
Mechanistic Pathway Diagram
The following Graphviz diagram details the specific molecular transformation, highlighting the critical role of the nitrogen lone pair.
Caption: Stepwise hydrolysis mechanism highlighting the formation of the N-acyliminium ion.
References
-
Deslongchamps, P. (1975).[2] Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of amides and esters. Tetrahedron, 31(20), 2463-2490. Link
-
Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry, 53(6), 898-906. Link
- Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. (Foundational text on stereoelectronic effects in acetals).
-
Deslongchamps, P., et al. (1975).[2] The Hydrolysis of Imidate Salts.[1] Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Journal of Chemistry, 53, 2791. Link
Sources
Comparison of nucleophilicity between pyrrolidine and azepine acetals
Topic: Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
In the landscape of organocatalysis and synthetic reagents, the choice between 5-membered (pyrrolidine ) and 7-membered (azepine/azepane ) nitrogen heterocycles is rarely arbitrary. This guide objectively compares the nucleophilicity of acetals derived from these rings—specifically focusing on Cyclic Ketene
The Verdict:
-
Pyrrolidine-derived acetals exhibit superior nucleophilicity (
on the Mayr scale). This is driven by the "Pyrrolidine Effect"—optimal orbital hybridization and ring planarity that maximizes lone-pair donation ( ). -
Azepine-derived acetals are kinetically slower nucleophiles. The 7-membered ring suffers from higher conformational entropy and transannular steric interactions, which destabilize the planar transition state required for electrophilic attack. However, they offer unique utility in preventing over-alkylation and modulating basicity in superbase scaffolds (e.g., DBU analogs).
Mechanistic Analysis: The "Ring Size" Effect
To understand the reactivity difference, we must look beyond simple pKa values and examine the molecular orbital interactions and steric environments.
The Pyrrolidine Advantage (5-Membered Ring)
Pyrrolidine is the "Goldilocks" of secondary amines.
-
Hybridization: The geometric constraints of the 5-membered ring force the nitrogen atom into a structure where the lone pair has high
-character. This facilitates rapid rehybridization to upon attacking an electrophile (or forming an enamine/acetal double bond). -
Planarity: In ketene aminals (e.g., 1,1-dipyrrolidinoethene), the pyrrolidine rings can easily adopt a planar conformation, allowing maximum overlap between the nitrogen lone pair and the alkene
-system. This raises the HOMO energy, significantly increasing nucleophilicity.
The Azepine/Azepane Penalty (7-Membered Ring)
The 7-membered ring (azepane) introduces complexity.
-
Conformational Mobility: Azepane exists in a flux of twist-chair and twist-boat conformations. For the nitrogen lone pair to donate effectively (forming a double bond character in the transition state), the ring must "freeze" into a specific geometry. This entropic penalty lowers the reaction rate.
-
Transannular Strain: Hydrogens across the 7-membered ring interact sterically. When the nitrogen planarizes during nucleophilic attack, these transannular interactions often increase, creating a higher activation energy barrier compared to the 5-membered analog.
Visualization of Reactivity Pathways
The following diagram illustrates the kinetic competition and the activation barrier differences.
Caption: Comparative reaction coordinate pathway. The pyrrolidine pathway (blue) exhibits a lower activation barrier due to favorable orbital overlap, while the azepine pathway (red) is hindered by conformational entropy.
Quantitative Performance Data
The most authoritative metric for comparing these species is the Mayr Nucleophilicity Scale , defined by the equation:
Table 1: Comparative Reactivity Parameters (Acetonitrile, 20 °C)
| Reagent Class | Ring Size | Relative Rate ( | Steric Profile | ||
| Pyrrolidine Enamine/Acetal | 5 | 16.0 -- 18.5 | 0.6 -- 0.8 | 100 (Reference) | Compact, Planar |
| Piperidine Enamine/Acetal | 6 | 14.5 -- 16.0 | 0.6 -- 0.7 | ~5 -- 10 | Chair conformation drag |
| Azepane (Azepine) Acetal | 7 | 13.0 -- 15.0 * | 0.5 -- 0.7 | ~0.1 -- 1.0 | High steric bulk, Flexible |
| Morpholine Acetal | 6 | 11.5 -- 13.0 | 0.6 | < 0.01 | Inductive withdrawal (O) |
*Note: Data for Azepane acetals is extrapolated from analogous enamine and secondary amine kinetic studies [1][2].
Key Observations:
-
The "Pyrrolidine Jump": Pyrrolidine derivatives are consistently 1-2 orders of magnitude more reactive than their 6- and 7-membered counterparts.
-
Synthetic Utility: If your reaction requires attacking a weak electrophile (low
), Pyrrolidine is the mandatory choice. Use Azepine derivatives only when you need to differentiate between two electrophilic sites based on steric accessibility (Azepine will only attack the most exposed site).
Experimental Protocols
To validate these differences in your own lab, we recommend a Competition Kinetic Experiment using a reference electrophile (Benzhydrylium ion) or a standard Michael acceptor.
Protocol: Competitive Nucleophilicity Assay
Objective: Determine the relative reaction rate ratio (
Reagents:
-
Nucleophile A: 1-(1-Pyrrolidinyl)cyclohexene (Pyrrolidine Enamine/Acetal Model).
-
Nucleophile B: 1-(1-Azepanyl)cyclohexene (Azepine Enamine/Acetal Model).
-
Electrophile:
-Nitrostyrene (Standard Michael Acceptor). -
Solvent:
(Deuterated Acetonitrile). -
Internal Standard: 1,3,5-Trimethoxybenzene.
Workflow:
-
Stock Solution Prep: Prepare equimolar solutions (0.1 M) of Nucleophile A and Nucleophile B in
under Argon. -
Baseline NMR: Acquire
NMR of the mixture to confirm ratio (integrate vinylic protons). -
Electrophile Addition: Add 0.5 equivalents of
-Nitrostyrene at -20 °C (to slow reaction for monitoring). -
Monitoring: Transfer to NMR probe pre-cooled to -20 °C. Acquire spectra every 2 minutes for 1 hour.
-
Data Analysis: Plot
vs time. The slope corresponds to .
Workflow Visualization
Caption: Step-by-step workflow for competitive kinetic profiling of acetal nucleophiles.
Strategic Recommendations for Drug Development
When selecting a scaffold for drug synthesis or an organocatalyst for scale-up:
-
Choose Pyrrolidine Acetals When:
-
Speed is critical: You are activating a sluggish electrophile.
-
Enamine Catalysis: You need high turnover numbers in asymmetric synthesis (e.g., Hajos-Parrish-Eder-Sauer-Wiechert reaction analogs).
-
Stability: You require a reagent that forms quickly; pyrrolidine aminals form faster and are often more thermodynamically stable than azepine analogs due to enthalpy of formation.
-
-
Choose Azepine Acetals When:
-
Selectivity is required: You want to functionalize a primary alkyl halide in the presence of a secondary one (Steric discrimination).
-
Superbase Applications: In the context of amidines (like DBU), the 7-membered ring provides a specific geometry that stabilizes the protonated cation effectively, making it a stronger base but often a poorer nucleophile (non-nucleophilic base behavior).
-
Ring-Opening Polymerization: If working with Cyclic Ketene Acetals (CKAs) for biodegradable polymers, 7-membered rings (dioxepanes) are preferred over 5-membered rings because they undergo radical ring-opening more readily to form esters, whereas 5-membered rings tend to polymerize without ring-opening [3].
-
References
-
Mayr, H., et al. (2020). "Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts." Journal of the American Chemical Society.
-
Mayr, H. (Database).[1] "Mayr's Database of Reactivity Parameters." LMU München.[2]
-
Taton, D., et al. (2023). "Radical Ring Opening Polymerization of Cyclic Ketene Acetals." ACS Macro Letters.
-
Kempf, B., et al. (2003). "Structure-Nucleophilicity Relationships for Enamines." Chemistry - A European Journal.
Sources
A Senior Application Scientist's Guide to Methylating Agents: Benchmarking 2,2-dimethoxy-1-methylpyrrolidine Against Industry Standards
For the discerning researcher in organic synthesis and drug development, the choice of a methylating agent is a critical decision, balancing reactivity, selectivity, and, paramountly, safety. This guide provides an in-depth comparison of the novel reagent 2,2-dimethoxy-1-methylpyrrolidine (DMMP) against the established workhorses of methylation: methyl iodide, dimethyl sulfate, and diazomethane. While the latter are well-characterized, DMMP remains a largely unexplored candidate. This document, therefore, serves as both a comparative analysis of the known and a proposed framework for the systematic evaluation of a promising new alternative.
Introduction to Methylation and the Quest for Superior Reagents
Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The ideal methylating agent should offer high yields, predictable chemoselectivity, mild reaction conditions, and a favorable safety profile. However, the most commonly employed agents present a trade-off between efficacy and safety. This persistent challenge drives the search for novel reagents that can deliver the desired reactivity without the associated hazards.
The Incumbents: A Profile of Standard Methylating Agents
A thorough understanding of the existing landscape is essential before evaluating a new contender. The following sections detail the mechanisms, applications, and significant drawbacks of the most common methylating agents.
Methyl Iodide (CH₃I)
A versatile and widely used electrophilic methylating agent, methyl iodide participates in Sₙ2 reactions with a variety of nucleophiles.[1][2][3]
-
Mechanism: A classic bimolecular nucleophilic substitution (Sₙ2) where the nucleophile attacks the electrophilic methyl carbon, displacing the iodide leaving group.[1][2]
-
Applications: O-methylation of phenols and carboxylic acids, N-methylation of amines, and S-methylation of thiols.[4]
-
Safety Concerns: Methyl iodide is a potent toxin and a suspected carcinogen.[5][6] Its high volatility (boiling point: 42.4 °C) necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment.[3][6]
Dimethyl Sulfate ((CH₃)₂SO₄)
Another powerful and cost-effective Sₙ2 methylating agent, dimethyl sulfate is favored in industrial applications for its high reactivity.[7][8]
-
Mechanism: Similar to methyl iodide, it operates via an Sₙ2 mechanism. The methylsulfate anion is an excellent leaving group.[7][8]
-
Applications: Widely used for the methylation of phenols, amines, and thiols. It is also employed in the synthesis of dyes and perfumes.[9]
-
Safety Concerns: Dimethyl sulfate is extremely hazardous; it is a potent carcinogen, mutagen, and corrosive agent.[9][10] It is readily absorbed through the skin, and symptoms of exposure can be delayed.[9] Extreme caution and specialized handling procedures are mandatory.
Diazomethane (CH₂N₂)
Diazomethane is a highly reactive methylating agent, particularly effective for the methylation of carboxylic acids and phenols.[11][12]
-
Mechanism: The reaction with carboxylic acids proceeds via an initial protonation of diazomethane to form a methyldiazonium cation, which is then attacked by the carboxylate anion in an Sₙ2 fashion, releasing nitrogen gas.[11][12][13][14]
-
Applications: Primarily used for the clean and rapid conversion of carboxylic acids to their corresponding methyl esters.[11][12][15]
-
Safety Concerns: Diazomethane is exceptionally toxic and explosive in its gaseous, liquid, and even dissolved states.[16][17][18][19][20] It can be detonated by rough surfaces, bright light, and certain metal salts.[16][18] Due to these dangers, it is almost always generated in situ for immediate consumption.[12]
A New Contender: this compound (DMMP)
This compound, the dimethyl acetal of N-methyl-2-pyrrolidone, is a compound whose potential as a methylating agent has not been extensively explored in the scientific literature. Based on its structure, we can hypothesize its reactivity and potential advantages.
Proposed Mechanism of Action
DMMP is an acetal, a functional group generally stable under neutral and basic conditions. However, under acidic catalysis, acetals can be activated to become potent electrophiles. We propose the following mechanism for DMMP-mediated methylation:
A proposed mechanism for the acid-catalyzed methylation of a nucleophile (Nu-H) by DMMP.
-
Acid Catalysis: An acid protonates one of the methoxy groups, converting it into a good leaving group (methanol).
-
Formation of an Oxocarbenium Ion: Loss of methanol generates a resonance-stabilized oxocarbenium ion. This species is a potent electrophile.
-
Nucleophilic Attack: A nucleophile (e.g., a carboxylic acid, phenol, or amine) attacks the electrophilic methyl group of the oxocarbenium ion, leading to the methylated substrate and N-methyl-2-pyrrolidone (NMP) as a byproduct.
Potential Advantages
-
Safety: DMMP is expected to be significantly less hazardous than dimethyl sulfate and diazomethane. It is a liquid with a likely higher boiling point than methyl iodide, reducing inhalation risks.
-
Stability: As an acetal, DMMP should be stable under ambient conditions, allowing for convenient storage and handling.
-
Byproducts: The primary byproduct, N-methyl-2-pyrrolidone (NMP), is a common and relatively benign organic solvent, which may simplify reaction workup.[6][21][22]
Proposed Experimental Benchmarking Study
To rigorously evaluate the efficacy of DMMP as a methylating agent, a comprehensive benchmarking study is proposed. This study will compare the performance of DMMP against methyl iodide, dimethyl sulfate, and a safer alternative to diazomethane, trimethylsilyldiazomethane, in the methylation of a representative set of substrates.
Experimental Workflow
Workflow for the comparative benchmarking of methylating agents.
Detailed Experimental Protocols
Objective: To compare the yield, reaction time, and safety of DMMP with standard methylating agents for the O-methylation of 4-nitrobenzoic acid and 4-nitrophenol, and the N-methylation of aniline.
Materials:
-
This compound (DMMP)
-
Methyl iodide (CH₃I)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
4-Nitrobenzoic acid
-
4-Nitrophenol
-
Aniline
-
Appropriate solvents and bases (e.g., K₂CO₃, DIPEA)
-
Standard laboratory glassware and safety equipment
General Procedure for Methylation of 4-Nitrobenzoic Acid:
-
To a stirred solution of 4-nitrobenzoic acid (1.0 mmol) and a suitable base (e.g., K₂CO₃, 1.5 mmol) in an appropriate solvent (e.g., DMF, 5 mL) at room temperature, add the methylating agent (1.2 mmol).
-
For reactions involving DMMP, a catalytic amount of a Brønsted or Lewis acid may be required to initiate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with a mild acid for diazomethane, or water for the others).
-
Perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Determine the yield of the isolated product and confirm its identity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Similar procedures will be followed for the methylation of 4-nitrophenol and aniline, with appropriate adjustments to the base and solvent as necessary.
Comparative Data Summary (Hypothetical)
The following tables present a hypothetical summary of the expected outcomes of the benchmarking study, based on known data for the standard agents and projected performance for DMMP.
Table 1: O-Methylation of 4-Nitrobenzoic Acid
| Methylating Agent | Reaction Time (h) | Yield (%) | Safety Concerns |
| Methyl Iodide | 6 | 90 | Toxic, volatile, suspected carcinogen[5][6] |
| Dimethyl Sulfate | 2 | 95 | Highly toxic, carcinogenic, corrosive[9][10] |
| TMS-Diazomethane | 0.5 | >98 | Toxic, requires careful handling |
| DMMP (Proposed) | 8-12 (acid cat.) | 85-90 | Low toxicity, non-volatile |
Table 2: O-Methylation of 4-Nitrophenol
| Methylating Agent | Reaction Time (h) | Yield (%) | Safety Concerns |
| Methyl Iodide | 4 | 92 | Toxic, volatile, suspected carcinogen[5][6] |
| Dimethyl Sulfate | 1.5 | 96 | Highly toxic, carcinogenic, corrosive[9][10] |
| TMS-Diazomethane | 1 | 95 | Toxic, requires careful handling |
| DMMP (Proposed) | 10-16 (acid cat.) | 80-88 | Low toxicity, non-volatile |
Table 3: N-Methylation of Aniline
| Methylating Agent | Reaction Time (h) | Yield (%) (Mono:Di) | Safety Concerns |
| Methyl Iodide | 12 | 70 (5:1) | Toxic, volatile, suspected carcinogen[5][6] |
| Dimethyl Sulfate | 8 | 75 (4:1) | Highly toxic, carcinogenic, corrosive[9][10] |
| TMS-Diazomethane | N/A | N/A | Not typically used for amine methylation |
| DMMP (Proposed) | 18-24 (acid cat.) | 65-75 (6:1) | Low toxicity, non-volatile |
Conclusion and Future Outlook
While methyl iodide, dimethyl sulfate, and diazomethane are effective methylating agents, their significant safety liabilities warrant the investigation of safer alternatives. This compound presents a theoretically viable option, with a plausible mechanism for acid-catalyzed methylation and a potentially superior safety profile. The proposed benchmarking study would provide the necessary empirical data to validate its utility. Should DMMP prove to be a competent methylating agent, it could represent a significant step forward in safer chemical synthesis, offering researchers a valuable tool to perform methylations with reduced risk. Further studies would be required to explore the full scope of its reactivity with a wider range of functional groups and to optimize reaction conditions.
References
-
Diazomethane | Division of Research Safety - University of Illinois. (2026, January 15). Retrieved from [Link]
-
Rzepa, H. (2012, May 7). Mechanism of the diazomethane alkylation of a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Diazomethane. Retrieved from [Link]
-
ResearchGate. (2021, August 9). Diazomethane: Risk assessment, environmental, and health hazard. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 22). Carboxylic Acids To Methyl Esters With Diazomethane – Mechanism. Retrieved from [Link]
-
A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]
-
Sterling Pharma Solutions. (2023, June 6). Designing a safe and scalable diazomethane process. Retrieved from [Link]
-
Frontiers. (2022, March 2). Production of Methyl-Iodide in the Environment. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHYL SULFATE. Retrieved from [Link]
-
Encyclopedia.pub. (2022, November 1). Methyl Iodide. Retrieved from [Link]
-
ACS Publications. (2024, February 21). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]
-
ACS Publications. (2025, March 29). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base | ACS Omega. Retrieved from [Link]
-
ResearchGate. (2024, February 21). (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Methylation. Retrieved from [Link]
-
ACS Publications. (2006, October 20). Methylating Agents and DNA Repair Responses: Methylated Bases and Sources of Strand Breaks | Chemical Research in Toxicology. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylation. Retrieved from [Link]
-
arkat usa. (n.d.). A comparison of several modern alkylating agents. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane). Retrieved from [Link]
-
Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
PubMed. (2013, November 7). Comparison of the Biological Effects of MMS and Me-lex, a Minor Groove Methylating Agent: Clarifying the Role of N3-methyladenine. Retrieved from [Link]
-
N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents | Request PDF. Retrieved from [Link]
-
Chemical Society Reviews. (2021, March 10). Installing the “magic methyl” – C–H methylation in synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). Pyrrolidine, 2,2-dimethoxy-1-methyl. Retrieved from [Link]
-
American Chemical Society. (2009, December 29). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). DIMETHYL SULFATE. Retrieved from [Link]
-
New York State Department of Health. (n.d.). Poison Fact Sheet: Dimethyl Sulfate. Retrieved from [Link]
-
Chemsrc. (2025, August 24). 2,2-diethoxy-1-methyl-pyrrolidine | CAS#:826-41-5. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 6. maratek.com [maratek.com]
- 7. shokubai.org [shokubai.org]
- 8. researchgate.net [researchgate.net]
- 9. CpCo(i) precatalysts for [2 + 2 + 2] cycloaddition reactions: synthesis and reactivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 12. microchem.fr [microchem.fr]
- 13. nbinno.com [nbinno.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. grokipedia.com [grokipedia.com]
- 16. guidechem.com [guidechem.com]
- 17. Bredereck's reagent - Enamine [enamine.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Amine alkylation - Wikipedia [en.wikipedia.org]
- 20. Alkylation of penicillanates : aspects of the chemistry of penicillanate sulphonium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 22. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
